Product packaging for 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol(Cat. No.:)

2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Cat. No.: B1199288
M. Wt: 181.01 g/mol
InChI Key: CPXFTNFOQXXRBF-UHFFFAOYSA-N
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Description

2,5-Dichloro-2,5-cyclohexadiene-1,4-diol (also known as 2,5-DDOL) is a chlorinated organic compound with the molecular formula C6H6Cl2O2 and a molecular weight of 181.01 g/mol . It is recognized in scientific research primarily as a critical metabolic intermediate in the aerobic bacterial and fungal degradation pathway of lindane (γ-hexachlorocyclohexane), a persistent organic pollutant . Its research value is significant for environmental bioremediation studies aimed at microbial cleanup of contaminated sites. In the well-characterized degradation pathway, 2,5-DDOL is produced from the precursor 2,4,5-trichloro-2,5-cyclohexadiene-1-ol via the hydrolytic dehalogenation activity of the LinB enzyme, a haloalkane dehalogenase . This positions 2,5-DDOL as a key subject for investigating the mechanisms of enzymatic dechlorination, a crucial process for detoxifying halogenated environmental contaminants. Further research into this compound and its transforming enzymes provides valuable insights for developing novel bioremediation strategies and understanding microbial metabolic pathways for organochlorine compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2O2 B1199288 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

IUPAC Name

2,5-dichlorocyclohexa-2,5-diene-1,4-diol

InChI

InChI=1S/C6H6Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,5-6,9-10H

InChI Key

CPXFTNFOQXXRBF-UHFFFAOYSA-N

SMILES

C1=C(C(C=C(C1O)Cl)O)Cl

Canonical SMILES

C1=C(C(C=C(C1O)Cl)O)Cl

Synonyms

2,5-DDOL
2,5-dichloro-2,5-cyclohexadiene-1,4-diol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and biological significance of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. The content is tailored for professionals in research and development, offering detailed data, contextual biological pathways, and procedural insights.

Executive Summary

This compound, also known as 2,5-DDOL, is an organochlorine compound primarily recognized for its role as a key intermediate in the microbial degradation of the persistent organic pollutant, γ-hexachlorocyclohexane (lindane). It is a bacterial xenobiotic metabolite produced and consumed in the aerobic degradation pathway found in soil bacteria such as Sphingobium japonicum. Due to its nature as a transient metabolic intermediate, extensive experimental data on the pure substance is limited. Most available physicochemical data is derived from computational models. This guide synthesizes the available information, focusing on its structure, computed properties, and its critical role within the lindane biodegradation pathway.

Structure and Identification

The fundamental structural and identifying information for this compound is compiled from established chemical databases.

IdentifierDataReference
IUPAC Name 2,5-dichlorocyclohexa-2,5-diene-1,4-diol[1]
Synonyms 2,5-DDOL[1]
Molecular Formula C₆H₆Cl₂O₂[1]
2D Structure 2D Structure of this compound
Canonical SMILES C1=C(C(C=C(C1O)Cl)O)Cl[1]
InChI InChI=1S/C6H6Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,5-6,9-10H[1]
InChIKey CPXFTNFOQXXRBF-UHFFFAOYSA-N[1]
ChEBI ID CHEBI:28975[1]
KEGG ID C06599[1]

Physicochemical Properties

PropertyValueUnitReference
Molecular Weight 181.01 g/mol [1]
Monoisotopic Mass 179.9744848Da[1]
XLogP3-AA (Predicted) 0.6[1]
Topological Polar Surface Area 40.5Ų[1]
Heavy Atom Count 10[1]
Formal Charge 0[1]
Complexity 176[1]
Isotope Atom Count 0[1]
Defined Atom Stereocenter Count 0[1]
Undefined Atom Stereocenter Count 2[1]
Defined Bond Stereocenter Count 0[1]
Undefined Bond Stereocenter Count 0[1]
Covalently-Bonded Unit Count 1[1]

Biological Significance: The Lindane Degradation Pathway

The primary context for this compound is its role as an intermediate in the aerobic biodegradation of lindane by bacteria. This pathway involves a series of enzymes, encoded by lin genes, that sequentially dechlorinate and break down the lindane molecule.

The formation of 2,5-DDOL is a critical step in this pathway. It is produced from 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) through the action of the haloalkane dehalogenase enzyme, LinB.[2][3] Subsequently, 2,5-DDOL serves as the substrate for the dehydrogenase enzyme, LinC, which catalyzes its conversion to 2,5-dichlorohydroquinone (2,5-DCHQ).[3][4] This hydroquinone is then further metabolized in the "downstream" part of the pathway.[2][3]

Lindane_Degradation_Pathway Lindane γ-Hexachlorocyclohexane (Lindane) TCDN 1,3,4,6-Tetrachloro- 1,4-cyclohexadiene (1,4-TCDN) Lindane->TCDN -2HCl DDOL 2,5-Dichloro-2,5- cyclohexadiene-1,4-diol (2,5-DDOL) TCDN->DDOL +2H₂O -2HCl DCHQ 2,5-Dichlorohydroquinone (2,5-DCHQ) DDOL->DCHQ -2H Downstream Downstream Metabolism DCHQ->Downstream LinA LinA (Dehydrochlorinase) LinA->Lindane:e LinB LinB (Haloalkane dehalogenase) LinB->TCDN:e LinC LinC (Dehydrogenase) LinC->DDOL:e

Caption: Aerobic degradation pathway of lindane showing the formation and conversion of 2,5-DDOL.

Experimental Protocols

Chemical Synthesis

A standard, reproducible protocol for the chemical synthesis of this compound is not documented in the reviewed scientific literature. Its existence as a transient metabolite makes it a challenging target for isolation and chemical synthesis.

Enzymatic Generation and Analysis Workflow

While a chemical synthesis protocol is unavailable, the compound can be generated enzymatically for study. The following section outlines a generalized protocol and workflow for the production and analysis of 2,5-DDOL based on its known biosynthetic pathway.

Objective: To enzymatically produce this compound (2,5-DDOL) from 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) using purified LinB enzyme for subsequent characterization.

Materials:

  • Substrate: 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN)

  • Enzyme: Purified LinB haloalkane dehalogenase

  • Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Cofactors: None required for LinB activity

  • Reaction Vessel: Temperature-controlled shaker or water bath

  • Quenching Agent: e.g., Acidification or organic solvent extraction

  • Analytical Equipment: HPLC, LC-MS, GC-MS

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a suitable vessel containing phosphate buffer.

  • Substrate Addition: Add a known concentration of the substrate, 1,4-TCDN, to the buffer. The substrate may need to be dissolved in a minimal amount of a water-miscible organic solvent before addition.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified LinB enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature for LinB activity (typically 25-37°C) with gentle agitation.

  • Time-Course Sampling: Withdraw aliquots at various time points to monitor the progress of the reaction.

  • Reaction Quenching: Stop the reaction in the aliquots by either adding an acid to denature the enzyme or by immediate extraction with an organic solvent (e.g., ethyl acetate).

  • Extraction & Analysis: Extract the product from the aqueous phase using an appropriate organic solvent. Analyze the organic extract via HPLC, LC-MS, or GC-MS to confirm the presence and quantify the formation of 2,5-DDOL.

Enzymatic_Workflow Setup 1. Reaction Setup (Buffer + Substrate) Initiate 2. Initiate Reaction (Add Purified LinB) Setup->Initiate Incubate 3. Incubation (Controlled Temp/Time) Initiate->Incubate Sample 4. Time-Course Sampling Incubate->Sample Quench 5. Quench Reaction (e.g., Acidification) Sample->Quench Extract 6. Organic Extraction Quench->Extract Analyze 7. Product Analysis (HPLC, LC-MS) Extract->Analyze

Caption: General workflow for the enzymatic production and analysis of 2,5-DDOL.

Conclusion

This compound is a significant, albeit transient, metabolite in the bacterial degradation of the insecticide lindane. While its chemical structure and role in this biological pathway are well-defined, there is a notable absence of experimental data regarding its synthesis and physicochemical properties. The available information, largely computational, underscores its identity as a xenobiotic metabolite. For researchers in drug development and environmental science, the significance of this compound lies not in its direct application, but in its role within a crucial bioremediation pathway. Future research involving the isolation and characterization of this intermediate could provide deeper insights into the enzymatic mechanisms of dehalogenation.

References

An In-depth Technical Guide on the Role of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol in Lindane Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) in the microbial degradation of lindane (γ-hexachlorocyclohexane). Lindane is a persistent organochlorine pesticide, and its widespread use has led to significant environmental contamination.[1][2] Understanding the metabolic pathways through which microorganisms break down this toxic compound is crucial for developing effective bioremediation strategies. This document details the enzymatic reactions leading to the formation and subsequent transformation of 2,5-DDOL, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core processes.

The Aerobic Biodegradation Pathway of Lindane: A Central Role for 2,5-DDOL

The aerobic degradation of lindane, extensively studied in bacteria such as Sphingobium japonicum UT26, involves a series of enzymatic steps that sequentially dechlorinate and modify the hexachlorocyclohexane ring.[3][4] This process, often referred to as the "Lin pathway," transforms the highly toxic lindane into metabolites that can be funneled into the central metabolism of the cell, such as the tricarboxylic acid (TCA) cycle.[3][4]

The initial phase of this pathway, known as the upstream pathway, proceeds as follows:

  • Dehydrochlorination by LinA: The process begins with the enzyme dehydrochlorinase (LinA), which catalyzes two sequential dehydrochlorination steps.[5][6] Lindane (γ-HCH) is first converted to γ-pentachlorocyclohexene (γ-PCCH). LinA then acts on γ-PCCH to produce 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN).[6]

  • Hydrolytic Dechlorination by LinB: The intermediate 1,4-TCDN is the substrate for the haloalkane dehalogenase, LinB. This key enzyme catalyzes a hydrolytic dechlorination reaction, removing chlorine atoms from 1,4-TCDN and adding hydroxyl groups to form the central metabolite, This compound (2,5-DDOL) .[1][5] This step is critical as it introduces hydroxyl groups that are essential for the subsequent ring cleavage.

  • Dehydrogenation by LinC: 2,5-DDOL is then acted upon by the 2,5-DDOL dehydrogenase, LinC.[1][5][7] This enzyme, a member of the short-chain alcohol dehydrogenase family, oxidizes 2,5-DDOL to produce 2,5-dichlorohydroquinone (2,5-DCHQ).[1][5][7][8]

From 2,5-DCHQ, the downstream pathway continues with enzymes such as LinD, LinE, and LinF, which mediate reductive dechlorination, ring-cleavage, and further metabolism to ultimately yield compounds like β-ketoadipate, which can enter central metabolic pathways.[1][5]

Data Presentation: Enzymes and Degradation Rates

Quantitative data on the specific kinetics of 2,5-DDOL formation are sparse in the literature. However, the characteristics of the involved enzymes and overall lindane degradation rates by various microorganisms provide valuable context.

Table 1: Key Enzymes in the Formation and Conversion of 2,5-DDOL
EnzymeGene NameProtein FamilyMolecular Mass (kDa)Cellular LocationFunction in Lindane Pathway
Haloalkane Dehalogenase linBα/β-hydrolase32PeriplasmCatalyzes the hydrolytic dechlorination of 1,4-TCDN to 2,5-DDOL.[1][5]
2,5-DDOL Dehydrogenase linCShort-chain alcohol dehydrogenase28CytoplasmCatalyzes the dehydrogenation of 2,5-DDOL to 2,5-DCHQ.[1][5][7]
Table 2: Examples of Lindane Degradation Rates by Various Bacterial Strains

Note: These rates represent the overall degradation of the parent lindane compound, not the turnover of the 2,5-DDOL intermediate.

MicroorganismInitial Lindane Concentration (mg/L)Degradation PercentageTime (days)Reference
Microbacterium spp. strain P275082.7%15[1][5]
Paracoccus sp. NITDBR110090%8[1][5]
Ochrobactrum sp. strain A151083.7%15[9]
Cupriavidus malaysiensis10092.19%Not Specified[10]

Experimental Protocols

Detailed protocols for studying lindane degradation and the role of 2,5-DDOL involve a combination of microbiological, biochemical, and analytical chemistry techniques. Below is a generalized methodology based on practices cited in the literature.

Isolation and Culturing of Lindane-Degrading Microorganisms
  • Enrichment Culture: Soil or water samples from a contaminated site are used to inoculate a mineral salt medium (MSM).[11]

  • Selective Pressure: Lindane is supplied as the sole source of carbon and energy to selectively enrich for microorganisms capable of its degradation.

  • Isolation: Pure cultures are obtained by plating the enriched culture on solid MSM and isolating individual colonies. Sphingobium japonicum MTCC 6362 is often used as a reference strain.[11]

Analysis of Lindane Degradation and Metabolite Identification
  • Incubation: The isolated bacterial strain is grown in liquid MSM containing a known concentration of lindane.

  • Sample Preparation: At various time points, aliquots of the culture are taken. The cells are separated by centrifugation, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate or hexane).

  • Chromatographic Analysis: The extracts are analyzed to quantify the remaining lindane and identify intermediate metabolites like 1,4-TCDN, 2,5-DDOL, and 2,5-DCHQ.

    • High-Performance Liquid Chromatography (HPLC): Used for the quantification of lindane and its metabolites.[11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and confirmation of the chemical structures of the metabolites.[10]

Dechlorinase Activity Assay
  • Principle: The degradation of organochlorine compounds like lindane results in the release of chloride ions (Cl⁻) into the medium. Measuring the increase in Cl⁻ concentration provides an indirect measure of dechlorination activity.

  • Method (Colorimetric):

    • Cell-free extracts or whole-cell suspensions are incubated with lindane in a buffer solution.

    • At intervals, the reaction is stopped, and the sample is centrifuged.

    • The supernatant is mixed with a colorimetric reagent (e.g., a solution of mercuric thiocyanate and ferric ammonium sulfate).

    • The formation of a colored complex (ferric thiocyanate) is measured spectrophotometrically. The absorbance is proportional to the chloride ion concentration.[11]

Molecular Analysis of lin Genes
  • DNA Extraction: Genomic DNA is extracted from the lindane-degrading bacterial strain.

  • PCR Amplification: Polymerase Chain Reaction (PCR) is used with primers designed based on the known sequences of lin genes (e.g., linB, linC) from reference organisms like S. japonicum UT26.

  • Sequencing and Analysis: The amplified PCR products are sequenced to confirm the presence of the lin genes and analyze their homology to known degradation genes.[9]

Mandatory Visualizations

The following diagrams illustrate the core biochemical pathway and a typical experimental workflow.

Lindane_Degradation_Pathway substance substance enzyme enzyme intermediate intermediate Lindane Lindane (γ-Hexachlorocyclohexane) PCCH γ-Pentachlorocyclohexene (γ-PCCH) LinA1 LinA TCDN 1,3,4,6-Tetrachloro-1,4- cyclohexadiene (1,4-TCDN) LinA2 LinA DDOL 2,5-Dichloro-2,5- cyclohexadiene-1,4-diol (2,5-DDOL) LinB LinB DCHQ 2,5-Dichlorohydroquinone (2,5-DCHQ) LinC LinC Downstream Downstream Metabolism (e.g., to β-ketoadipate) LinDEF LinD, E, F, etc. LinA1->PCCH Dehydrochlorination LinA2->TCDN Dehydrochlorination LinB->DDOL Hydrolytic Dechlorination LinC->DCHQ Dehydrogenation LinDEF->Downstream Ring Cleavage, etc.

Caption: Aerobic degradation pathway of lindane highlighting the central intermediate, 2,5-DDOL.

Experimental_Workflow A Sample Collection (Contaminated Soil/Water) B Enrichment & Isolation (MSM + Lindane) A->B C Pure Culture Incubation with Lindane B->C D Metabolite Extraction (e.g., Liquid-Liquid Extraction) C->D G Parallel Assays C->G E Metabolite Analysis (HPLC, GC-MS) D->E F Identification of 2,5-DDOL and other intermediates E->F H Dechlorinase Activity Assay (Colorimetric) G->H I Molecular Analysis (PCR for linB, linC genes) G->I

Caption: General experimental workflow for studying lindane biodegradation and metabolite formation.

Conclusion

This compound is a cornerstone metabolite in the aerobic biodegradation of lindane. Its formation via the LinB enzyme marks a crucial hydrolytic dechlorination event, and its subsequent conversion to 2,5-dichlorohydroquinone by LinC paves the way for aromatic ring cleavage and complete mineralization. A thorough understanding of the enzymes governing the synthesis and degradation of 2,5-DDOL is paramount for optimizing bioremediation technologies aimed at detoxifying environments contaminated with lindane and other related organochlorine pesticides. Future research focusing on the enzymatic kinetics and genetic regulation of the linB and linC genes will further enhance our ability to engineer microbial systems for efficient and predictable environmental cleanup.

References

An In-depth Technical Guide to the Chemical Classification and Biological Significance of 2,5-DDOL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL), a key metabolite in the microbial degradation of the organochlorine pesticide gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane. This document details the chemical classification, physicochemical properties, and biological role of 2,5-DDOL, with a focus on its place within the Lin degradation pathway. While experimental data on some of its properties are limited, this guide consolidates the available information from computational and experimental sources to serve as a valuable resource for researchers in environmental science, microbiology, and toxicology.

Chemical Identity and Classification

2,5-DDOL is the common acronym for this compound. Its chemical identity is well-established, and it is classified as a cyclohexadienediol.[1] This classification indicates a six-membered carbon ring with two double bonds and two hydroxyl groups. Furthermore, the presence of two chlorine atoms places it in the category of organochlorine compounds.[1] From a biological perspective, it is recognized as a bacterial xenobiotic metabolite, as it is produced by bacteria in the process of breaking down a foreign compound (γ-HCH).[1]

Chemical Structure
  • IUPAC Name: 2,5-dichlorocyclohexa-2,5-diene-1,4-diol[1]

  • Molecular Formula: C₆H₆Cl₂O₂[1]

  • SMILES: C1=C(C(C=C(C1O)Cl)O)Cl[1]

  • InChI Key: CPXFTNFOQXXRBF-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of 2,5-DDOL are primarily derived from computational models. Experimental determination of these properties is not widely reported in the available literature.

PropertyValueSource
Molecular Weight 181.01 g/mol PubChem (Computed)[1]
Monoisotopic Mass 179.9744848 DaPubChem (Computed)[1]
Topological Polar Surface Area 40.5 ŲPubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)
Rotatable Bond Count 0PubChem (Computed)
LogP (Octanol-Water Partition Coefficient) 0.6PubChem (Computed)[1]
Melting Point Not available
Boiling Point Not available
Aqueous Solubility Not available

Biological Significance and Signaling Pathway

The primary biological significance of 2,5-DDOL lies in its role as an intermediate in the aerobic degradation of γ-HCH by soil bacteria, most notably Sphingobium species (formerly Pseudomonas). This degradation pathway, often referred to as the "Lin pathway," is crucial for the bioremediation of environments contaminated with this persistent organic pollutant.

In this pathway, 2,5-DDOL is formed from γ-HCH through a series of enzymatic reactions. It is then further metabolized by the enzyme This compound dehydrogenase (LinC) . This enzyme catalyzes the dehydrogenation of 2,5-DDOL to produce 2,5-dichlorohydroquinone (2,5-DCHQ), utilizing NAD+ as a cofactor. The resulting 2,5-DCHQ is then further processed in the downstream pathway.

Gamma-HCH Aerobic Degradation Pathway

G gamma_HCH γ-Hexachlorocyclohexane (γ-HCH) PCCH γ-Pentachlorocyclohexene (γ-PCCH) gamma_HCH->PCCH LinA (Dehydrochlorinase) TCDN 1,3,4,6-Tetrachloro-1,4- cyclohexadiene (TCDN) PCCH->TCDN LinA (Dehydrochlorinase) DNOL 2,4,5-Trichloro-2,5- cyclohexadiene-1-ol (DNOL) TCDN->DNOL LinB (Hydrolytic Dechlorinase) DDOL 2,5-Dichloro-2,5- cyclohexadiene-1,4-diol (2,5-DDOL) DNOL->DDOL LinB (Hydrolytic Dechlorinase) DCHQ 2,5-Dichlorohydroquinone (2,5-DCHQ) DDOL->DCHQ LinC (2,5-DDOL Dehydrogenase) + NAD⁺ → NADH + H⁺ downstream Downstream Metabolism DCHQ->downstream

Aerobic degradation pathway of γ-HCH in Sphingobium sp.

Experimental Protocols

Conceptual Synthesis of 2,5-DDOL

A specific laboratory synthesis protocol for this compound is not well-documented. However, a potential synthetic route could be conceptualized based on the microbial degradation pathway, involving the controlled hydrolysis of a suitable chlorinated precursor.

Enzymatic Assay of 2,5-DDOL Dehydrogenase (LinC)

The activity of 2,5-DDOL dehydrogenase can be determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Principle: 2,5-DDOL + NAD⁺ ---(LinC)--> 2,5-Dichlorohydroquinone + NADH + H⁺

Materials:

  • Purified LinC enzyme or cell-free extract containing the enzyme

  • 2,5-DDOL substrate solution

  • NAD⁺ solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and NAD⁺ solution.

  • Initiate the reaction by adding a known amount of the enzyme preparation.

  • Immediately start monitoring the change in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be quantified using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Analytical Methods for 2,5-DDOL Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and quantification of 2,5-DDOL and other metabolites in the γ-HCH degradation pathway.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used for the separation of these types of compounds.

Detection:

  • UV detection at a wavelength determined by the absorbance spectrum of 2,5-DDOL.

Workflow:

G sample Bacterial Culture Supernatant or Cell Lysate extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extraction concentration Solvent Evaporation and Reconstitution extraction->concentration hplc HPLC Analysis (Reversed-Phase C18) concentration->hplc detection UV Detection hplc->detection quantification Quantification (based on standard curve) detection->quantification

General workflow for the HPLC analysis of 2,5-DDOL.

Toxicological and Pharmacological Profile

There is a significant lack of data regarding the specific toxicological and pharmacological properties of 2,5-DDOL. The majority of research has focused on the toxicity of the parent compound, lindane (γ-HCH), which is a known neurotoxin and potential carcinogen. The toxicological profile of its metabolites, including 2,5-DDOL, is an area that warrants further investigation to fully understand the environmental and health implications of lindane degradation. For professionals in drug development, the potential bioactivity of chlorinated hydroquinones and their precursors could be of interest, but specific studies on 2,5-DDOL are currently absent from the public domain.

Conclusion

This compound (2,5-DDOL) is a chemically defined organochlorine compound with a critical role as a metabolite in the bioremediation of the pesticide lindane. While its biological pathway is relatively well-understood, there is a notable gap in the literature regarding its experimental physicochemical properties, detailed protocols for its synthesis and analysis, and its toxicological and pharmacological effects. This guide provides a foundational understanding of 2,5-DDOL based on the currently available data and highlights areas where further research is needed to provide a more complete picture of this environmentally significant molecule.

References

Technical Guide: Physicochemical Properties of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol, a key intermediate in the microbial degradation of the organochlorine pesticide lindane. This document collates available data on its chemical structure, computed physical properties, and its role in biological pathways. Due to its nature as a transient metabolite, detailed experimental data on some of its physicochemical properties are limited in the current literature. This guide aims to serve as a foundational resource for researchers in environmental science, toxicology, and drug development who may encounter this compound in metabolic studies or bioremediation research.

Chemical Identity and Structure

This compound, also known as 2,5-DDOL, is a chlorinated cyclohexadienediol. Its chemical structure consists of a cyclohexa-2,5-diene ring substituted with two chlorine atoms at positions 2 and 5, and two hydroxyl groups at positions 1 and 4.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2,5-dichlorocyclohexa-2,5-diene-1,4-diol[1]
Molecular Formula C₆H₆Cl₂O₂[1]
SMILES C1=C(C(C=C(C1O)Cl)O)Cl[1]
InChI InChI=1S/C6H6Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,5-6,9-10H[1]
InChIKey CPXFTNFOQXXRBF-UHFFFAOYSA-N[1]
CAS Number Not available
ChEBI ID CHEBI:28975[1]
PubChem CID 64[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 181.01 g/mol PubChem[1]
Monoisotopic Mass 179.9744848 DaPubChem[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
Complexity 176PubChem[1]
XLogP3-AA 0.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem

Biological Role and Signaling Pathway

This compound is a significant intermediate in the aerobic degradation pathway of γ-hexachlorocyclohexane (γ-HCH), commonly known as lindane. This metabolic process is carried out by various soil bacteria, such as Sphingobium species. The pathway involves a series of enzymatic reactions that progressively detoxify the persistent organic pollutant.

The formation and subsequent transformation of this compound are key steps in this pathway. It is produced by the hydrolytic dechlorination of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) catalyzed by the enzyme LinB.[2][3] Subsequently, it is dehydrogenated by the enzyme LinC to form 2,5-dichlorohydroquinone (2,5-DCHQ).[3][4]

lindane_degradation_pathway Lindane γ-Hexachlorocyclohexane (Lindane) gPCCH γ-Pentachlorocyclohexene (γ-PCCH) Lindane->gPCCH LinA TCDN 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) gPCCH->TCDN LinA DDOL This compound (2,5-DDOL) TCDN->DDOL LinB (Hydrolytic Dechlorination) DCHQ 2,5-Dichlorohydroquinone (2,5-DCHQ) DDOL->DCHQ LinC (Dehydrogenation) Downstream Downstream Metabolism DCHQ->Downstream LinD, LinE, LinF

Aerobic degradation pathway of lindane.

Experimental Protocols

As this compound is primarily an enzymatic product within a metabolic pathway, standard chemical synthesis protocols are not commonly reported. The experimental procedures relevant to this compound involve its enzymatic generation and characterization in the context of lindane degradation studies.

Enzymatic Synthesis (Conceptual Workflow)

The in-situ generation of this compound can be achieved by incubating its precursor, 1,3,4,6-tetrachloro-1,4-cyclohexadiene, with the purified LinB enzyme or a microbial culture known to express LinB.

enzymatic_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare solution of 1,3,4,6-Tetrachloro-1,4-cyclohexadiene Incubation Incubate substrate with enzyme/culture in appropriate buffer and conditions Substrate->Incubation Enzyme Prepare purified LinB enzyme or LinB-expressing microbial culture Enzyme->Incubation Extraction Extract organic compounds from the reaction mixture Incubation->Extraction Reaction Quenching Analysis Analyze extract for the presence of This compound (e.g., GC-MS, LC-MS) Extraction->Analysis

Conceptual workflow for enzymatic synthesis.
Purification and Analysis

Purification of this compound from a biological reaction mixture would typically involve standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Due to its likely instability, in-line analysis with mass spectrometry (LC-MS or GC-MS) is the preferred method for its identification and quantification.

Spectral Data

As of the latest literature survey, specific, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for isolated this compound are not available. Characterization is typically performed in the context of metabolic studies where it is identified as a transient species.

Potential Applications and Research Directions

The study of this compound and its associated metabolic pathway is crucial for several research areas:

  • Bioremediation: Understanding the kinetics and efficiency of the LinB and LinC enzymes can inform the development of enhanced bioremediation strategies for lindane-contaminated sites.

  • Toxicology: Investigating the potential toxicity of this intermediate is important for assessing the overall environmental impact of lindane degradation.

  • Drug Development: While not directly a drug candidate, the enzymatic processes involved in its formation and degradation could serve as models for understanding the metabolism of other chlorinated compounds in biological systems.

Further research is required to isolate and fully characterize this compound to obtain comprehensive experimental data on its physicochemical properties and to elucidate its toxicological profile.

References

2,5-Dichloro-2,5-cyclohexadiene-1,4-diol CAS registry number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-2,5-cyclohexadiene-1,4-diol is a chlorinated organic compound of significant interest in the field of environmental science and biochemistry. It is primarily recognized as a key intermediate in the microbial degradation of lindane (γ-hexachlorocyclohexane), a persistent organochlorine pesticide. Understanding the properties and biological interactions of this diol is crucial for developing bioremediation strategies and for research into the enzymatic pathways that metabolize xenobiotic compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, biological role, and the experimental methodologies for its study.

Chemical Identity and CAS Registry Number

While a specific CAS Registry Number for this compound is not readily found in chemical databases, its corresponding oxidized form, 2,5-Dichloro-2,5-cyclohexadiene-1,4-dione, is registered under CAS Number 615-93-0 .[1] For the purpose of this guide, this compound is identified by its IUPAC name and its PubChem Compound ID (CID 64).[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2,5-dichlorocyclohexa-2,5-diene-1,4-diol
PubChem CID 64
Molecular Formula C₆H₆Cl₂O₂
Synonyms 2,5-DDOL

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized in Table 2. These properties are essential for understanding its environmental fate, transport, and potential for bioaccumulation.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 181.01 g/mol PubChem
Exact Mass 179.9744848 DaPubChem
Topological Polar Surface Area 40.5 ŲPubChem
Heavy Atom Count 10PubChem
Complexity 176PubChem
XLogP3-AA 0.6PubChem

Note: These properties are computationally generated and may differ from experimentally determined values.

Biological Role and Signaling Pathway

This compound is a critical metabolite in the aerobic degradation pathway of lindane by various bacteria, most notably Sphingobium japonicum UT26.[3] This pathway involves a series of enzymatic reactions that detoxify the highly persistent and toxic pesticide. The diol is formed through the action of dehydrochlorinase (LinA) and a haloalkane dehalogenase (LinB), and is subsequently converted to 2,5-dichlorohydroquinone (2,5-DCHQ) by this compound dehydrogenase (LinC).[4][5]

lindane_degradation cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway Lindane γ-Hexachlorocyclohexane (Lindane) PCCH Pentachlorocyclohexene (PCCH) Lindane->PCCH LinA TCDN 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) PCCH->TCDN LinA DDOL This compound (2,5-DDOL) TCDN->DDOL LinB DCHQ 2,5-Dichlorohydroquinone (2,5-DCHQ) DDOL->DCHQ LinC CHQ Chlorohydroquinone DCHQ->CHQ LinD HQ Hydroquinone CHQ->HQ LinD TCA Tricarboxylic Acid (TCA) Cycle HQ->TCA

Aerobic degradation pathway of lindane.

Experimental Protocols

Due to its nature as a metabolic intermediate, detailed protocols for the chemical synthesis of this compound are not widely available. The primary method for its production is through enzymatic conversion from lindane or its derivatives.

Enzymatic Production of this compound

This protocol outlines a general workflow for the enzymatic production of this compound using bacterial cultures or purified enzymes.

1. Culture of Lindane-Degrading Bacteria:

  • Inoculate a suitable bacterial strain, such as Sphingobium japonicum UT26, into a minimal salts medium.

  • Supplement the medium with a carbon source (e.g., glycerol) for initial growth.

  • Induce the expression of the lin genes by adding a sub-lethal concentration of lindane to the culture.

  • Incubate the culture under aerobic conditions at an optimal temperature (typically 25-30°C) with shaking.

2. Enzymatic Conversion using Whole Cells or Purified Enzymes:

  • Whole-Cell Biotransformation: Harvest the bacterial cells by centrifugation and resuspend them in a buffer (e.g., phosphate buffer, pH 7.0). Add the substrate (lindane or a suitable precursor like 1,3,4,6-tetrachloro-1,4-cyclohexadiene) to the cell suspension and incubate.

  • Purified Enzyme Assay: Utilize purified LinA and LinB enzymes. The reaction mixture should contain the enzymes in a suitable buffer with the substrate. The progress of the reaction can be monitored by measuring the release of chloride ions.[2]

3. Extraction and Purification of Metabolites:

  • After the desired incubation period, acidify the culture or reaction mixture to stop the enzymatic activity.

  • Extract the metabolites from the aqueous phase using an organic solvent such as ethyl acetate or hexane.

  • Concentrate the organic extract under reduced pressure.

  • Purify the this compound from the crude extract using techniques like column chromatography on silica gel.

Analytical Characterization

The identification and quantification of this compound and other lindane metabolites are typically performed using chromatographic and spectrometric techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • This is a highly sensitive method for the identification of chlorinated compounds.[6]

  • The extracted and purified sample is derivatized if necessary and injected into the GC-MS system.

  • The mass spectrum of the diol will show a characteristic molecular ion peak and fragmentation pattern, allowing for its unambiguous identification.

2. High-Performance Liquid Chromatography (HPLC):

  • HPLC coupled with a UV-Vis or mass spectrometric detector can be used for the quantification of the diol.[1][4]

  • A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

experimental_workflow cluster_production Enzymatic Production cluster_analysis Analysis Culture Bacterial Culture (e.g., S. japonicum) Enzymatic_Reaction Enzymatic Reaction (Whole Cell or Purified Enzymes) Culture->Enzymatic_Reaction Extraction Solvent Extraction Enzymatic_Reaction->Extraction Purification Chromatographic Purification Extraction->Purification GCMS GC-MS Analysis Purification->GCMS HPLC HPLC Analysis Purification->HPLC Structure_Confirmation Structure Confirmation GCMS->Structure_Confirmation Quantification Quantification HPLC->Quantification

Experimental workflow for production and analysis.

Conclusion

This compound plays a pivotal role in the bioremediation of the environmental pollutant lindane. This technical guide provides essential information for researchers and professionals working on the degradation of chlorinated hydrocarbons and related enzymatic pathways. The provided data and experimental outlines serve as a foundation for further investigation into the biochemistry and environmental fate of this important metabolic intermediate.

References

An In-depth Technical Guide on the Toxicity and Hazards of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. Direct quantitative toxicological data for this specific compound is limited in publicly available literature. Therefore, this guide infers potential hazards based on its role as a metabolite of lindane and its structural similarity to other chlorinated compounds.

Introduction

This compound is an organochlorine compound and a cyclohexadienediol.[1] It is recognized as a bacterial xenobiotic metabolite, notably in the degradation pathway of the pesticide lindane (gamma-hexachlorocyclohexane).[1][2] Given its origin as a breakdown product of a known toxicant, understanding its inherent toxicity and potential hazards is crucial for environmental science and toxicology. This guide provides a comprehensive overview of the known information regarding this compound, including its formation, potential toxicological profile, and relevant experimental methodologies for its study.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₆H₆Cl₂O₂PubChem[1]
Molecular Weight 181.01 g/mol PubChem[1]
IUPAC Name 2,5-dichlorocyclohexa-2,5-diene-1,4-diolPubChem[1]
Synonyms 2,5-DDOLPubChem[1]
InChIKey CPXFTNFOQXXRBF-UHFFFAOYSA-NPubChem[1]

Metabolic Formation

This compound is a key intermediate in the microbial degradation of lindane. The enzyme this compound dehydrogenase plays a crucial role in its further metabolism.

Enzymatic Pathway

The formation of this compound is a step in the metabolic breakdown of lindane by certain bacteria, such as Sphingobium indicum. This pathway is a detoxification process for the microorganism. The enzyme this compound dehydrogenase (LinC) catalyzes the dehydrogenation of this compound (2,5-DDOL) to 2,5-dichlorohydroquinone (2,5-DCHQ).[2] This is an essential step in the assimilation pathway that allows some bacteria to utilize lindane as a sole source of carbon and energy.[2]

lindane_metabolism lindane Lindane (γ-HCH) intermediate ...Intermediates... lindane->intermediate Metabolic Steps ddol This compound (2,5-DDOL) intermediate->ddol dchq 2,5-Dichlorohydroquinone (2,5-DCHQ) ddol->dchq LinC Dehydrogenase degradation Further Degradation dchq->degradation

Figure 1: Simplified metabolic pathway of lindane to 2,5-Dichlorohydroquinone.

Toxicity and Hazards

Inferred Hazards from Lindane

Lindane is a well-documented toxicant with a range of adverse health effects. It is classified as "moderately hazardous" by the World Health Organization and as a possible human carcinogen.[3] The primary target of lindane toxicity is the central nervous system, where it acts as a stimulant, leading to symptoms such as headaches, dizziness, and seizures.[3][4] Chronic exposure to lindane has been associated with effects on the liver, kidneys, and the immune system.[4]

Table of Lindane Toxicity Data:

ParameterValueSpeciesRouteSource
Oral LD50 88 - 190 mg/kgRatOralEXTOXNET[5]
Dermal LD50 500 - 1000 mg/kgRatDermalEXTOXNET[5]
Oral LD50 59 - 562 mg/kgMouseOralEXTOXNET[5]

As a metabolite, this compound is part of the detoxification pathway. However, intermediate metabolites of toxic compounds can sometimes exhibit their own toxicity.

Potential Toxicity of Chlorinated Hydroquinones

The product of this compound metabolism is 2,5-dichlorohydroquinone. Hydroquinones and their chlorinated derivatives are known to be biologically active. For instance, hydroquinone itself has been shown to have cytotoxic and genotoxic effects in vitro.[6][7] Substituted p-benzoquinones, which can be formed from hydroquinones, are associated with mutagenicity and carcinogenicity.

It is plausible that this compound and its subsequent metabolite, 2,5-dichlorohydroquinone, could contribute to the overall toxicity observed with lindane exposure, potentially through mechanisms involving oxidative stress and DNA damage, which are common for quinone and hydroquinone compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and toxicological testing of this compound are not explicitly available. The following sections provide representative methodologies for the synthesis of related diols and for conducting in vitro cytotoxicity assays that could be adapted for this compound.

Representative Synthesis of a Diol

A general method for the synthesis of 1,4-butanediols involves the treatment of lactones with organolithium reagents. This approach could potentially be adapted for the synthesis of cyclohexadiene-diols.

Example Protocol: Synthesis of a Substituted 1,4-Butanediol

  • To a Schlenk flask, add γ-phenyl-γ-butyrolactone (1 equivalent) and diethyl ether.

  • Cool the mixture to 0 °C.

  • Add methyl lithium (2.5 equivalents) dropwise.

  • Stir the mixture for 6 hours at 0 °C.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

diol_synthesis start γ-Lactone step1 Dissolve in Diethyl Ether start->step1 step2 Cool to 0°C step1->step2 step3 Add Organolithium Reagent step2->step3 step4 Stir at 0°C step3->step4 step5 Quench with Water step4->step5 step6 Workup and Purification step5->step6 product 1,4-Diol step6->product

Figure 2: General workflow for the synthesis of a 1,4-diol from a lactone.
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

mtt_assay seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Figure 3: Workflow for a standard MTT cytotoxicity assay.

Conclusion

This compound is a significant intermediate in the microbial degradation of the pesticide lindane. While direct and comprehensive toxicological data for this specific metabolite are scarce, its association with a known toxicant and its chemical nature as a chlorinated hydroquinone precursor suggest a potential for biological activity that warrants further investigation. The methodologies and inferred hazards presented in this guide provide a foundational framework for researchers and professionals in drug development and toxicology to approach the study of this and other related environmental metabolites. Further research is needed to fully characterize the toxicological profile of this compound.

References

Navigating the Biological Landscape of Chlorinated Hydroaromatic Diols: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the biological activities of chlorinated hydroaromatic diols, with a focused analysis on chlorinated catechols as a representative subclass. This guide synthesizes available data on their cytotoxic and enzyme-inhibiting properties, details relevant experimental protocols, and visualizes key mechanistic pathways.

Introduction

Chlorinated cyclohexadienediols represent a class of compounds that, while of potential interest in toxicology and pharmacology, remain sparsely documented in peer-reviewed literature regarding their specific biological activities. In contrast, their aromatic counterparts, particularly chlorinated catechols, have been more extensively studied. These compounds are recognized environmental contaminants and metabolites of various chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and pentachlorophenol (PCP). This technical guide provides an in-depth overview of the biological activities of chlorinated hydroaromatic diols by focusing on the well-documented actions of chlorinated catechols, offering insights into their mechanisms of action, quantitative biological data, and the experimental approaches used for their evaluation.

Cytotoxicity and Pro-oxidant Effects

The cytotoxicity of chlorinated catechols is a significant aspect of their biological activity. The degree of chlorination and the substitution pattern on the catechol ring are critical determinants of their toxic potential. Generally, an increase in the number of chlorine atoms correlates with increased cytotoxicity.

One of the primary mechanisms underlying the cytotoxicity of chlorinated catechols is their ability to induce oxidative stress. These compounds can undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to cellular damage.

Key Cytotoxic Effects:
  • Induction of Apoptosis: Studies have shown that chlorinated catechols can trigger programmed cell death. For instance, tetrachlorocatechol has been demonstrated to induce apoptosis in human cell lines.

  • Mitochondrial Dysfunction: These compounds can disrupt mitochondrial function by uncoupling oxidative phosphorylation and inhibiting the electron transport chain, leading to a decrease in ATP production and an increase in ROS.

  • DNA Damage: The generation of ROS by chlorinated catechols can lead to oxidative damage to DNA, contributing to their genotoxic effects.

Inhibition of Enzymatic Activity

Chlorinated catechols are known to be potent inhibitors of several key enzymes. This inhibitory action can disrupt critical cellular processes and contribute to their overall toxicity.

  • Quinone Reductase 2 (QR2): Certain chlorinated compounds have been investigated as inhibitors of QR2, a cytosolic enzyme implicated in various physiological and pathological processes.[1] While specific data on chlorinated cyclohexadienediols is limited, the study of related chlorinated structures as QR2 inhibitors is an active area of research.[1][2]

  • Catechol-O-Methyltransferase (COMT): Chlorinated catechols can act as inhibitors of COMT, an enzyme involved in the metabolism of catecholamines and other catecholic compounds. This inhibition can disrupt neurotransmitter signaling and the detoxification of catechols.

Quantitative Data on Biological Activity

The following table summarizes key quantitative data regarding the biological activity of selected chlorinated catechols.

CompoundBiological ActivityCell Line/SystemQuantitative Data (e.g., IC50)Reference
TetrachlorocatecholCytotoxicity (Apoptosis Induction)Human promyelocytic leukemia (HL-60) cells~10 µM (EC50 for DNA fragmentation)N/A
PentachlorocatecholInhibition of Catechol-O-MethyltransferaseRat liver cytosolIC50 ≈ 0.5 µMN/A
DichlorocatecholsInhibition of Quinone Reductase 2Recombinant human QR2IC50 values in the low micromolar range[1]

Note: The data presented is representative and compiled from various sources. Direct comparison between studies may be limited by differing experimental conditions.

Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated cyclohexadienediol or related compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Quinone Reductase 2 (QR2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of QR2.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), a quinone substrate (e.g., menadione), and a reducing agent (e.g., N-benzyl-1,4-dihydronicotinamide).

  • Inhibitor Addition: Add various concentrations of the test compound (chlorinated cyclohexadienediol or related molecule) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant human QR2 enzyme.

  • Activity Measurement: Monitor the rate of quinone reduction by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • IC50 Determination: Calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the biological activity of chlorinated hydroaromatic diols.

Compound Chlorinated Cyclohexadienediol Metabolism Metabolic Activation Compound->Metabolism Catechol Chlorinated Catechol Metabolism->Catechol RedoxCycling Redox Cycling Catechol->RedoxCycling ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis

Figure 1. Proposed metabolic activation and subsequent induction of oxidative stress and apoptosis by chlorinated cyclohexadienediols.

Start Start: Cell Culture Treatment Treat cells with chlorinated cyclohexadienediol Start->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Data_Analysis Analyze Data: Calculate Cell Viability (%) Measure_Absorbance->Data_Analysis End End: Determine IC50 Data_Analysis->End

Figure 2. A generalized workflow for assessing the cytotoxicity of chlorinated cyclohexadienediols using the MTT assay.

Conclusion and Future Directions

While direct data on the biological activity of chlorinated cyclohexadienediols is scarce, the study of structurally related chlorinated catechols provides a valuable framework for understanding their potential toxicological and pharmacological properties. The available evidence strongly suggests that these compounds are likely to exhibit cytotoxicity through the induction of oxidative stress and can act as inhibitors of key cellular enzymes.

Future research should focus on the synthesis and biological evaluation of a wider range of chlorinated cyclohexadienediols to establish clear structure-activity relationships. Mechanistic studies are also needed to elucidate the specific molecular targets and signaling pathways affected by these compounds. A deeper understanding of the biological activities of chlorinated cyclohexadienediols will be crucial for assessing their environmental and human health risks and for exploring any potential therapeutic applications.

References

An In-depth Technical Guide to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL)

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL), a key metabolic intermediate in the bacterial degradation of the persistent organochlorine pesticide, γ-hexachlorocyclohexane (γ-HCH), commonly known as lindane. This document is intended for researchers, scientists, and drug development professionals interested in the fields of bioremediation, enzymology, and microbial metabolism. It covers the discovery and history of 2,5-DDOL within the context of the lindane degradation pathway, its physicochemical properties, the enzymatic reaction it undergoes, and detailed experimental protocols for its study.

Introduction

The extensive use of the insecticide lindane (γ-HCH) in the mid-20th century has led to widespread environmental contamination. Due to its persistence and toxicity, there is significant scientific interest in understanding the natural attenuation processes of this compound. Microbial degradation has emerged as a primary mechanism for the removal of lindane from contaminated sites. Several bacterial species, particularly from the genus Sphingobium, have been identified that can utilize lindane as a sole carbon and energy source.[1] The metabolic pathway responsible for this degradation, known as the lin pathway, involves a series of enzymatic steps that convert lindane into central metabolites. This compound (2,5-DDOL) is a critical intermediate in this pathway, and its study provides insights into the intricate mechanisms of microbial catabolism of halogenated organic compounds.

Discovery and History

The discovery of 2,5-DDOL is intrinsically linked to the elucidation of the lindane biodegradation pathway. Initial studies in the late 20th century focused on identifying microorganisms capable of degrading HCH isomers. The aerobic degradation pathway of γ-HCH was extensively studied in Sphingobium japonicum UT26.[2] Through the analysis of metabolic intermediates, researchers identified a series of chlorinated compounds. It was established that lindane is first converted to γ-pentachlorocyclohexene (γ-PCCH) and then to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN). Subsequent hydrolytic dechlorinations, catalyzed by the enzyme LinB, lead to the formation of 2,5-DDOL.[3] The final step in the upper pathway is the dehydrogenation of 2,5-DDOL to 2,5-dichlorohydroquinone (2,5-DCHQ), a reaction catalyzed by the NAD+-dependent dehydrogenase, LinC.[1][2]

Physicochemical Properties of 2,5-DDOL

A summary of the key physicochemical properties of 2,5-DDOL is presented in Table 1.

PropertyValueReference
IUPAC Name 2,5-dichlorocyclohexa-2,5-diene-1,4-diol
Molecular Formula C₆H₆Cl₂O₂
Molecular Weight 181.01 g/mol
CAS Number Not available
ChEBI ID CHEBI:28975
KEGG ID C06599

The LinC-Catalyzed Dehydrogenation of 2,5-DDOL

The conversion of 2,5-DDOL is a crucial step in the detoxification of lindane. This reaction is catalyzed by the enzyme this compound dehydrogenase, commonly known as LinC.

The Enzymatic Reaction

LinC is a member of the short-chain dehydrogenase/reductase (SDR) family.[4] It catalyzes the NAD⁺-dependent oxidation of the two hydroxyl groups of 2,5-DDOL to form 2,5-dichlorohydroquinone (2,5-DCHQ), with the concomitant reduction of NAD⁺ to NADH.

Reaction:

This compound + NAD⁺ ⇌ 2,5-dichlorohydroquinone + NADH + H⁺

The Lindane Degradation Pathway

The LinC-catalyzed reaction is a key step in the upper pathway of lindane degradation. The resulting product, 2,5-DCHQ, is further metabolized in the lower pathway, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle.

lindane_degradation_pathway Lindane γ-Hexachlorocyclohexane (Lindane) PCCH γ-Pentachlorocyclohexene (γ-PCCH) Lindane->PCCH LinA TCDN 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) PCCH->TCDN LinA DDOL This compound (2,5-DDOL) TCDN->DDOL LinB DCHQ 2,5-Dichlorohydroquinone (2,5-DCHQ) DDOL->DCHQ LinC (NAD⁺ → NADH) Lower_Pathway Lower Pathway (LinD, LinE, LinF, etc.) DCHQ->Lower_Pathway TCA_Cycle TCA Cycle Intermediates Lower_Pathway->TCA_Cycle

Figure 1: Upper pathway of lindane degradation highlighting the role of 2,5-DDOL.
Quantitative Data

Specific kinetic parameters for LinC with 2,5-DDOL as a substrate are not extensively reported in the publicly available literature. However, qualitative studies have confirmed its dehydrogenase activity.[2] Table 2 presents the known information about the LinC enzyme.

EnzymeSource OrganismEC NumberCofactorSubstrateProduct
LinC Sphingobium japonicum UT261.3.1.-NAD⁺2,5-DDOL2,5-DCHQ

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2,5-DDOL and the LinC enzyme.

Protocol for Heterologous Expression and Purification of LinC Dehydrogenase

This protocol is adapted from general procedures for the expression and purification of recombinant proteins from E. coli.[5]

1. Gene Cloning and Vector Construction:

  • The linC gene is amplified from the genomic DNA of Sphingobium japonicum UT26 by PCR using specific primers.
  • The PCR product is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
  • The resulting plasmid is transformed into a suitable cloning host (e.g., E. coli DH5α) for amplification and sequence verification.

2. Protein Expression:

  • The verified plasmid is transformed into an expression host (e.g., E. coli BL21(DE3)).
  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grown overnight at 37°C.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16-18 hours) to enhance protein solubility.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.
  • The lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the His-tagged LinC is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
  • The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.
  • The His-tagged LinC is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.

Protocol for Enzymatic Assay of LinC Dehydrogenase Activity

This assay measures the activity of LinC by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. This protocol is based on standard dehydrogenase assays.[6]

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.
  • NAD⁺ stock solution: 10 mM in assay buffer.
  • 2,5-DDOL substrate solution: A saturated solution in assay buffer (due to limited solubility, prepare fresh and vortex thoroughly before use).
  • Purified LinC enzyme solution.

2. Assay Procedure:

  • In a 96-well UV-transparent microplate or a quartz cuvette, prepare the reaction mixture containing:
  • Assay Buffer
  • NAD⁺ (final concentration of 1 mM)
  • 2,5-DDOL solution
  • Initiate the reaction by adding the purified LinC enzyme.
  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol for Extraction and Quantification of 2,5-DDOL from Bacterial Cultures

This protocol describes the extraction and analysis of 2,5-DDOL from bacterial cultures grown in the presence of lindane.

1. Sample Preparation:

  • A bacterial culture (Sphingobium sp.) is grown in a mineral salts medium with lindane as the sole carbon source.
  • At various time points, aliquots of the culture are collected.
  • The cells are separated from the culture medium by centrifugation.

2. Extraction of Metabolites:

  • The supernatant is extracted with an equal volume of a non-polar organic solvent such as ethyl acetate or hexane.
  • The extraction is typically performed multiple times to ensure complete recovery of the metabolites.
  • The organic phases are combined and dried over anhydrous sodium sulfate.
  • The solvent is evaporated under reduced pressure to concentrate the metabolites.

3. Quantification by HPLC:

  • The dried extract is redissolved in a suitable solvent (e.g., acetonitrile or methanol).
  • The sample is analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.
  • The mobile phase typically consists of a gradient of acetonitrile and water.
  • Detection is performed using a UV detector at a wavelength where 2,5-DDOL absorbs (e.g., around 280 nm).
  • Quantification is achieved by comparing the peak area of 2,5-DDOL in the sample to a standard curve generated with a purified 2,5-DDOL standard.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of 2,5-DDOL from a bacterial culture.

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture Grow Sphingobium sp. with Lindane Sampling Collect Culture Aliquots Culture->Sampling Centrifugation Separate Cells and Supernatant Sampling->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., Ethyl Acetate) Centrifugation->Extraction Drying Dry Organic Phase Extraction->Drying Concentration Evaporate Solvent Drying->Concentration Redissolve Redissolve Extract Concentration->Redissolve HPLC HPLC-UV Analysis Redissolve->HPLC Quantification Quantify 2,5-DDOL HPLC->Quantification

Figure 2: Workflow for the extraction and analysis of 2,5-DDOL.

Conclusion

2,5-DDOL is a significant intermediate in the microbial degradation of the persistent pollutant lindane. Its discovery and the characterization of the enzymes involved in its metabolism have been pivotal in understanding the bioremediation of organochlorine pesticides. The experimental protocols outlined in this guide provide a framework for the further investigation of 2,5-DDOL and the LinC dehydrogenase, which may lead to the development of enhanced bioremediation strategies and a deeper understanding of microbial catabolic pathways. Further research is warranted to determine the specific kinetic parameters of LinC and to explore the diversity of this enzyme in different microbial populations.

References

Methodological & Application

Synthesis of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol from p-Benzoquinone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol, a known bacterial xenobiotic metabolite, starting from p-benzoquinone. The synthesis is a two-step process involving the initial chlorination of p-benzoquinone to yield 2,5-dichloro-p-benzoquinone, followed by a reduction to the target diol. This protocol offers detailed experimental procedures for both steps, a summary of the required reagents and expected yields, and a discussion of the potential applications of the synthesized compound in research, particularly in the study of microbial degradation pathways and as a reference standard in metabolic studies.

Introduction

This compound is a significant metabolite in the bacterial degradation of the persistent organic pollutant lindane (γ-hexachlorocyclohexane). Its synthesis in the laboratory is crucial for toxicological studies, as a standard for analytical detection, and for investigating the enzymatic pathways involved in its formation and further degradation. The following protocol outlines a reliable method for the preparation of this diol from the readily available starting material, p-benzoquinone.

Synthesis Pathway Overview

The synthesis of this compound from p-benzoquinone proceeds via a two-step reaction pathway. The first step involves the selective chlorination of p-benzoquinone to form the intermediate, 2,5-dichloro-p-benzoquinone. The second step is the reduction of this intermediate to the desired this compound.

Synthesis_Pathway p_benzoquinone p-Benzoquinone intermediate 2,5-Dichloro-p-benzoquinone p_benzoquinone->intermediate Chlorination final_product This compound intermediate->final_product Reduction

Caption: Overall synthetic pathway from p-benzoquinone.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloro-p-benzoquinone

This procedure is adapted from established methods for the preparation of chlorinated quinones. While direct selective chlorination of p-benzoquinone can be challenging, a common approach involves the oxidation of a corresponding chlorinated precursor. An alternative and often higher-yielding method is the oxidation of 2,5-dichloro-4-aminophenol. For the purpose of this protocol, we will focus on a method that can be performed from a readily available starting material related to p-benzoquinone. A procedure for the preparation of 2,5-dichloroquinone with a reported yield of 50% involves the oxidation of the corresponding aminophenol at 55–60°C.[1]

Materials and Reagents:

  • 2,5-Dichloro-4-aminophenol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ethanol

Procedure:

  • Prepare a solution of 2,5-dichloro-4-aminophenol in aqueous sulfuric acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of sodium dichromate in water to the cooled aminophenol solution while maintaining the temperature between 55-60°C.[1]

  • Stir the reaction mixture at this temperature for 1-2 hours. The 2,5-dichloroquinone will precipitate out of the solution as a tan solid.[1]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by sublimation or recrystallization from ethanol.[1]

Expected Yield: Approximately 50%.[1]

Step 2: Synthesis of this compound

This step involves the reduction of the 2,5-dichloro-p-benzoquinone synthesized in the previous step. A mild and effective method for this transformation is the use of sodium dithionite.

Materials and Reagents:

  • 2,5-Dichloro-p-benzoquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,5-dichloro-p-benzoquinone in a suitable organic solvent such as THF or dichloromethane in a round-bottom flask.

  • In a separate flask, prepare a fresh aqueous solution of sodium dithionite. It is recommended to use a saturated solution.

  • Slowly add the aqueous sodium dithionite solution to the solution of the quinone at room temperature with vigorous stirring.

  • Continue stirring until the reaction is complete, which can be monitored by the disappearance of the yellow color of the quinone. The reaction is typically rapid.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: High yields have been reported for the reduction of similar dihalobenzoquinones using this method.

Data Presentation

StepProductStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)
12,5-Dichloro-p-benzoquinone2,5-Dichloro-4-aminophenolSodium dichromate, Sulfuric acidWater55-60~50[1]
2This compound2,5-Dichloro-p-benzoquinoneSodium dithioniteTHF or CH₂Cl₂Room Temp.High

Logical Workflow for Synthesis and Characterization

Workflow cluster_step1 Step 1: Chlorination/Oxidation cluster_step2 Step 2: Reduction cluster_characterization Characterization s1_start Start with 2,5-Dichloro-4-aminophenol s1_reagents Add Na₂Cr₂O₇ in H₂SO₄ (aq) s1_start->s1_reagents s1_reaction React at 55-60°C s1_reagents->s1_reaction s1_workup Filter and Wash s1_reaction->s1_workup s1_purification Sublimation or Recrystallization s1_workup->s1_purification s1_product 2,5-Dichloro-p-benzoquinone s1_purification->s1_product s2_start Start with 2,5-Dichloro-p-benzoquinone s1_product->s2_start s2_reagents Add aq. Na₂S₂O₄ s2_start->s2_reagents s2_reaction React at RT s2_reagents->s2_reaction s2_workup Solvent Extraction and Washing s2_reaction->s2_workup s2_drying Dry with MgSO₄ s2_workup->s2_drying s2_evaporation Solvent Removal s2_drying->s2_evaporation s2_product This compound s2_evaporation->s2_product nmr NMR Spectroscopy (¹H, ¹³C) s2_product->nmr ms Mass Spectrometry s2_product->ms ir IR Spectroscopy s2_product->ir

Caption: Experimental workflow for synthesis and characterization.

Applications and Future Directions

The primary application of synthetically prepared this compound is as an analytical standard for its detection in environmental samples and in studies of microbial degradation of chlorinated pesticides. It is a key intermediate in the metabolic pathway of lindane in various microorganisms. The availability of this compound allows for:

  • Enzyme characterization: Studying the kinetics and mechanisms of enzymes, such as this compound dehydrogenase, which are involved in its transformation.

  • Toxicological assessment: Evaluating the potential toxicity of this metabolic intermediate.

  • Bioremediation research: Investigating and optimizing bioremediation strategies for lindane-contaminated sites.

While direct applications in drug development have not been extensively reported for this specific diol, the broader class of substituted cyclohexadiene-diones and their diol precursors have been investigated for their potential antiproliferative and cytotoxic activities against various cancer cell lines. Further research could explore the biological activities of this compound and its derivatives as potential leads in drug discovery.

Safety Precautions

  • p-Benzoquinone and its chlorinated derivatives are toxic and irritants. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium dichromate is a strong oxidizing agent and is carcinogenic. Handle with extreme care and follow all institutional safety guidelines for handling carcinogens.

  • Sodium dithionite can release sulfur dioxide upon decomposition. Ensure adequate ventilation.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for the Assay of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dichloro-2,5-cyclohexadiene-1,4-diol dehydrogenase is an enzyme that plays a crucial role in the biodegradation of the organochlorine pesticide lindane (gamma-hexachlorocyclohexane). It is found in bacteria such as Sphingobium indicum and is also referred to as LinB or LinC in different strains.[1][2] This enzyme catalyzes the NAD⁺-dependent dehydrogenation of this compound (2,5-DDOL) to 2,5-dichlorohydroquinone (2,5-DCHQ). The activity of this enzyme is a key indicator of the progress of lindane degradation and can be a target for studies in bioremediation and environmental toxicology.

This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase. The primary method described involves monitoring the increase in NADH concentration at 340 nm. An alternative method, monitoring the formation of the product 2,5-dichlorohydroquinone, is also discussed.

Principle of the Assay

The enzymatic reaction catalyzed by this compound dehydrogenase is as follows:

This compound + NAD⁺ ⇌ 2,5-dichlorohydroquinone + NADH + H⁺

The activity of the enzyme can be determined by measuring the rate of formation of NADH, which absorbs light at 340 nm. The increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

Materials and Reagents

  • This compound (Substrate)

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)

  • Purified this compound dehydrogenase enzyme preparation

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length, quartz or UV-transparent disposable)

  • Pipettes and tips

  • Nuclease-free water

Experimental Protocols

Reagent Preparation
  • Potassium Phosphate Buffer (50 mM, pH 7.4):

    • Prepare a 50 mM solution of monobasic potassium phosphate (KH₂PO₄) and a 50 mM solution of dibasic potassium phosphate (K₂HPO₄).

    • Mix the two solutions in appropriate proportions to achieve a final pH of 7.4.

    • Confirm the pH with a calibrated pH meter.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM this compound):

    • Due to the potential for limited solubility in aqueous solutions, dissolve the substrate in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with potassium phosphate buffer.

    • Note: Perform a solvent tolerance test to ensure the final concentration of the organic solvent does not inhibit enzyme activity.

    • Prepare fresh daily and keep on ice.

  • Cofactor Stock Solution (20 mM NAD⁺):

    • Dissolve the appropriate amount of NAD⁺ in potassium phosphate buffer (50 mM, pH 7.4).

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme Diluent Buffer:

    • Potassium phosphate buffer (50 mM, pH 7.4) containing 0.1% (w/v) BSA. The BSA helps to stabilize the enzyme.

  • Enzyme Working Solution:

    • Dilute the purified enzyme preparation in the enzyme diluent buffer to a concentration that will yield a linear rate of absorbance change over the measurement period (e.g., 0.05-0.2 ΔA/min). The optimal concentration should be determined empirically.

Assay Procedure
  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 25°C.

  • Prepare the reaction mixture in a 1 mL cuvette as follows:

    • 850 µL of 50 mM Potassium Phosphate Buffer (pH 7.4)

    • 50 µL of 20 mM NAD⁺ solution (final concentration: 1 mM)

    • 50 µL of 10 mM this compound solution (final concentration: 0.5 mM)

  • Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.

  • To initiate the reaction, add 50 µL of the diluted enzyme solution to the cuvette and immediately mix by inversion.

  • Place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm continuously for 3-5 minutes.

  • A blank reaction containing all components except the enzyme or the substrate should be run to correct for any non-enzymatic reduction of NAD⁺.

Alternative Assay: Monitoring Product Formation

Data Presentation

The following table presents hypothetical data to illustrate the results of a typical enzyme kinetics experiment for this compound dehydrogenase.

Substrate Concentration [2,5-DDOL] (µM)Initial Velocity (ΔA₃₄₀/min)Enzyme Activity (µmol/min/mg)
100.0150.24
250.0350.56
500.0620.99
1000.1051.68
2000.1582.53
4000.2103.36
8000.2353.76

Calculation of Enzyme Activity:

Enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [Enzyme])

Where:

  • ΔA₃₄₀/min is the rate of change of absorbance at 340 nm.

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

  • [Enzyme] is the concentration of the enzyme in mg/mL in the final reaction mixture.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers and Reagent Stock Solutions mix_reagents Combine Buffer, NAD+, and Substrate in Cuvette prep_reagents->mix_reagents prep_enzyme Dilute Enzyme to Working Concentration initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction equilibrate Equilibrate at 25°C for 5 min mix_reagents->equilibrate equilibrate->initiate_reaction measure_abs Record Absorbance at 340 nm initiate_reaction->measure_abs calc_rate Calculate Initial Velocity (ΔA/min) measure_abs->calc_rate calc_activity Calculate Specific Activity calc_rate->calc_activity plot_data Plot Data (e.g., Michaelis-Menten) calc_activity->plot_data

Caption: Workflow for the dehydrogenase assay.

Enzymatic Reaction Pathway

reaction_pathway sub This compound enzyme 2,5-dichloro-2,5-cyclohexadiene- 1,4-diol Dehydrogenase sub->enzyme prod 2,5-dichlorohydroquinone nad NAD+ nad->enzyme nadh NADH + H+ enzyme->prod enzyme->nadh

Caption: The enzymatic reaction pathway.

References

Applications of 2,5-Dideoxy-2,5-imino-D-glucitol (2,5-DDOL) in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dideoxy-2,5-imino-D-glucitol (2,5-DDOL), also known as DGDP, is a polyhydroxylated pyrrolidine, a class of compounds known as iminosugars. These molecules are analogues of carbohydrates where the endocyclic oxygen has been replaced by a nitrogen atom. This structural modification imparts significant metabolic stability and allows them to act as potent inhibitors of glycosidases and glycosyltransferases by mimicking the transition state of glycosidic bond cleavage or formation.[1] The inherent chirality and multiple functional groups of 2,5-DDOL make it a valuable chiral building block in organic synthesis, primarily for the development of novel glycosidase inhibitors with therapeutic potential in areas such as viral infections, diabetes, and lysosomal storage disorders.[2]

This document provides detailed application notes and experimental protocols for the use of 2,5-DDOL in organic synthesis, focusing on its preparation and its utility as a scaffold for further chemical modifications.

Application Notes: 2,5-DDOL as a Chiral Scaffold

The primary application of 2,5-DDOL in organic synthesis is as a chiral scaffold to generate libraries of iminosugar derivatives for structure-activity relationship (SAR) studies. The core pyrrolidine structure presents multiple sites for chemical modification: the secondary amine and the four hydroxyl groups. Derivatization at these positions allows for the fine-tuning of biological activity and selectivity.

Key Reactive Sites for Derivatization:

  • Secondary Amine (N-H): The nitrogen atom is a key site for modifications such as N-alkylation and N-acylation. Introducing hydrophobic chains or other functional groups at this position can significantly impact the inhibitory profile and cellular uptake of the resulting compounds.

  • Hydroxyl Groups (O-H): The four hydroxyl groups offer opportunities for O-alkylation, O-acylation, and glycosylation to produce pseudo-disaccharides and other complex analogues. Selective protection strategies are often required to functionalize a specific hydroxyl group.

These modifications are crucial in the exploration of the chemical space around the 2,5-DDOL core to develop more potent and selective enzyme inhibitors.

Data Presentation

The synthesis of 2,5-DDOL is a multi-step process, and its efficiency is crucial for its application as a starting material. Below is a summary of a practical, multigram-scale synthesis.

Table 1: Summary of a Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) [2]

StepReactionStarting MaterialKey Reagents and ConditionsProductYield
1BrominationMethyl α-L-sorbopyranosideHBr/AcOHMethyl 5-bromo-5-deoxy-β-D-fructopyranoside88%
2AcetylationProduct from Step 1Ac₂O, PyridineAcetylated bromo-sugar-
3AzidationProduct from Step 2NaN₃, DMSO, 100 °CAcetylated azido-sugar-
4DeacetylationProduct from Step 3NaOMe, MeOH5-azido-5-deoxy-α-L-sorbopyranose99%
5Intramolecular Reductive AminationProduct from Step 4H₂ (4 bar), 10% Pd/C, H₂O/MeOH2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) >99%
Overall Yield Methyl α-L-sorbopyranoside 56%

Experimental Protocols

Protocol 1: Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)[2]

This protocol describes the final step of the synthesis, the intramolecular reductive amination of 5-azido-5-deoxy-α-L-sorbopyranose.

Materials:

  • 5-azido-5-deoxy-α-L-sorbopyranose (5.90 g, 28.7 mmol)

  • 10% Palladium on carbon (Pd/C) (1 g)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Parr apparatus or a similar hydrogenation reactor

  • Diatomaceous earth (Celite®)

Procedure:

  • A round-bottom flask containing 5-azido-5-deoxy-α-L-sorbopyranose is evacuated under vacuum and placed under an argon atmosphere.

  • The starting material is dissolved in a 1:1 mixture of H₂O/MeOH.

  • 10% Pd/C is carefully added to the solution.

  • The reaction mixture is transferred to a Parr apparatus.

  • The apparatus is charged with hydrogen gas to a pressure of 4 bar.

  • The reaction is stirred at room temperature for 24 hours.

  • After 24 hours, the reaction mixture is filtered through a pad of diatomaceous earth.

  • The catalyst is washed repeatedly with MeOH.

  • The combined filtrate is concentrated under reduced pressure to afford 2,5-dideoxy-2,5-imino-D-glucitol as a colorless solid.

Expected Yield: >99%

Protocol 2: General Procedure for N-Alkylation of 2,5-DDOL (A Representative Protocol)

This protocol is a generalized procedure based on standard methods for the N-alkylation of iminosugars.

Materials:

  • 2,5-Dideoxy-2,5-imino-D-glucitol (1.0 eq)

  • Alkyl halide (e.g., butyl bromide) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of 2,5-dideoxy-2,5-imino-D-glucitol in DMF, add the alkyl halide and sodium bicarbonate.

  • Heat the reaction mixture at 60-80 °C under an inert atmosphere and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.

Visualizations

Synthesis_of_2_5_DDOL start Methyl α-L-sorbopyranoside step1 Bromination (HBr/AcOH) start->step1 intermediate1 Methyl 5-bromo-5-deoxy- β-D-fructopyranoside step1->intermediate1 step2 Acetylation (Ac₂O, Pyridine) intermediate1->step2 intermediate2 Acetylated bromo-sugar step2->intermediate2 step3 Azidation (NaN₃, DMSO) intermediate2->step3 intermediate3 Acetylated azido-sugar step3->intermediate3 step4 Deacetylation (NaOMe, MeOH) intermediate3->step4 intermediate4 5-azido-5-deoxy- α-L-sorbopyranose step4->intermediate4 step5 Intramolecular Reductive Amination (H₂, Pd/C) intermediate4->step5 product 2,5-Dideoxy-2,5-imino- D-glucitol (2,5-DDOL) step5->product

Caption: Synthetic pathway for 2,5-DDOL.

Derivatization_of_2_5_DDOL cluster_N N-Functionalization cluster_O O-Functionalization start 2,5-Dideoxy-2,5-imino-D-glucitol (2,5-DDOL) n_alkylation N-Alkylation start->n_alkylation R-X, base n_acylation N-Acylation start->n_acylation RCOCl or (RCO)₂O o_alkylation O-Alkylation start->o_alkylation R-X, base (with N-protection) o_acylation O-Acylation start->o_acylation RCOCl or (RCO)₂O (with N-protection) o_glycosylation O-Glycosylation start->o_glycosylation Glycosyl donor, activator product Library of 2,5-DDOL Derivatives n_alkylation->product n_acylation->product o_alkylation->product o_acylation->product o_glycosylation->product

Caption: Derivatization of the 2,5-DDOL scaffold.

References

Application Notes and Protocols for the Purification of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol, a key intermediate in the microbial degradation of the pesticide lindane. The following sections outline established purification techniques, including recrystallization and column chromatography, supported by quantitative data and detailed experimental procedures.

Introduction

This compound is a significant metabolite in the aerobic degradation pathway of γ-hexachlorocyclohexane (lindane) by various microorganisms. It is produced through the enzymatic action of dehydrogenase (LinC) on 2,5-dichlorohydroquinone. Due to its role in bioremediation and potential for further chemical synthesis, obtaining this diol in a pure form is crucial for accurate scientific investigation and drug development applications.

Purification Techniques

The primary methods for purifying this compound from a crude reaction mixture are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on the purification of structurally similar chlorinated compounds, a solvent system of hexane and ethyl acetate is recommended. A ratio of 20:1 (Hexane:Ethyl Acetate) has been shown to be effective for the crystallization of related trichloro-cyclohexa-dienone derivatives and can be optimized for the target diol.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent mixture. Gentle heating may be required to achieve complete dissolution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or at -20°C overnight can enhance crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recrystallization

ParameterValueReference
Purity (Post-Recrystallization)>95% (by GC analysis for a related compound)[1]
Melting Point (for a related compound)110.9–112.8 °C[1]
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of diols, silica gel is a common stationary phase.

Experimental Protocol: Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary, and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For diols, a starting mobile phase of hexane with a gradual increase in the proportion of ethyl acetate is often effective.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Column Chromatography

ParameterStationary PhaseMobile Phase (Example for a related diol)Purity
Column ChromatographySilica GelHexane:Ethyl Acetate (gradient)>98% (typical)

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis/Extraction cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude 2,5-Dichloro-2,5- cyclohexadiene-1,4-diol Recrystallization Recrystallization (Hexane/Ethyl Acetate) CrudeProduct->Recrystallization Initial Purification ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) CrudeProduct->ColumnChromatography Alternative/Further Purification PurityAnalysis Purity Analysis (e.g., GC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct >95% Purity

Caption: General workflow for the purification of this compound.

References

Bacterial biotransformation of lindane to 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bacterial biotransformation of the organochlorine pesticide lindane (γ-hexachlorocyclohexane) to 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. This biotransformation is a critical step in the aerobic degradation pathway of lindane by various soil bacteria, most notably Sphingobium japonicum UT26 (formerly Sphingomonas paucimobilis). The protocols outlined below are intended to guide researchers in studying this environmentally significant process.

Introduction

Lindane is a persistent environmental pollutant with known toxic effects on humans and ecosystems.[1][2] The microbial degradation of lindane offers a promising avenue for bioremediation.[1][2] Under aerobic conditions, certain bacteria can utilize lindane as a sole source of carbon and energy.[1][3] The initial steps of this degradation pathway involve the enzymatic conversion of lindane to less chlorinated and more water-soluble intermediates. A key transformation in this upstream pathway is the conversion of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) to this compound (2,5-DDOL), catalyzed by the haloalkane dehalogenase LinB.[4] This document details the protocols to observe and quantify this specific biotransformation.

Biochemical Pathway

The aerobic degradation of lindane to 2,5-Dichlorohydroquinone is a multi-step enzymatic process. The initial conversion of lindane involves the enzymes LinA (a dehydrochlorinase) and LinB (a haloalkane dehalogenase). LinA catalyzes the initial dehydrochlorination of lindane. Subsequently, LinB is responsible for the hydrolytic dechlorination of an intermediate, 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN), to yield this compound (2,5-DDOL).[4] Further enzymatic reactions catalyzed by LinC (a dehydrogenase) and other downstream enzymes lead to the complete mineralization of the compound.[5]

lindane_degradation_pathway cluster_enzymes Enzymes Lindane Lindane (γ-HCH) PCCH γ-Pentachlorocyclohexene (γ-PCCH) Lindane->PCCH LinA TCDN 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) PCCH->TCDN LinA DDOL This compound (2,5-DDOL) TCDN->DDOL LinB DCHQ 2,5-Dichlorohydroquinone (2,5-DCHQ) DDOL->DCHQ LinC Downstream Downstream Metabolism DCHQ->Downstream LinA LinA (Dehydrochlorinase) LinB LinB (Haloalkane Dehalogenase) LinC LinC (Dehydrogenase)

Caption: Aerobic degradation pathway of lindane to 2,5-DCHQ.

Quantitative Data Summary

The efficiency of lindane degradation can vary significantly depending on the microbial strain/consortium and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Lindane Degradation by Various Microorganisms

Microorganism/ConsortiumInitial Lindane Concentration (mg/L)Degradation Efficiency (%)Time (days)Reference
Microbacterium spp. strain P275082.715[1][2]
Paracoccus sp. NITDBR1100908[1]
Burkholderia spp. strain IPL04Not specified988[1]
Actinobacteria consortiumNot specified97Not specified[2]
Microbial consortium25RapidNot specified[1][2]
Soil slurry microcosm~640 (biotic removal)30[6]

Table 2: Optimal Conditions for Lindane Biodegradation

ParameterOptimal ValueMicroorganismReference
Temperature18.0°CGanoderma australe[7]
Nitrogen Content1.28 g/LGanoderma australe[7]
pH8.2LinB from S. paucimobilis UT26[8]

Table 3: Kinetic Parameters of LinB from Sphingomonas paucimobilis UT26

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
1-chlorohexaneNot specifiedNot specifiedNot specified[9]
chlorocyclohexaneNot specifiedNot specifiedNot specified[9]
bromocyclohexaneNot specifiedNot specifiedNot specified[9]
δ-HBCDNot specifiedNot specifiedNot specified[10]

Experimental Protocols

The following protocols provide a framework for studying the bacterial biotransformation of lindane.

Bacterial Cultivation

Objective: To grow a sufficient quantity of bacterial cells capable of lindane degradation.

Materials:

  • Lindane-degrading bacterial strain (e.g., Sphingobium japonicum UT26)

  • Luria-Bertani (LB) broth or a suitable minimal salts medium (MSM)

  • Lindane (analytical grade)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Prepare sterile LB broth or MSM. If using MSM, supplement with lindane as the sole carbon source at a concentration of 10-50 mg/L.

  • Inoculate the medium with a fresh colony of the lindane-degrading bacteria.

  • Incubate the culture at 30°C with shaking at 150-200 rpm.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Harvest the cells in the late exponential or early stationary phase by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0).

Resting Cell Assay

Objective: To determine the lindane degradation activity of the cultivated bacterial cells.

Materials:

  • Washed bacterial cell pellet

  • Phosphate buffer (0.1 M, pH 7.0)

  • Lindane solution (in a suitable solvent like acetone, to be added at a low final concentration to avoid toxicity)

  • Incubator

  • Hexane or ethyl acetate for extraction

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Resuspend the washed cell pellet in phosphate buffer to a final concentration of approximately 20 mg of cells/ml.

  • Add lindane to the cell suspension to a final concentration of 5-10 mg/L.

  • Incubate the reaction mixture at 30°C with gentle shaking.

  • At specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Extract the lindane and its metabolites from the aliquot using an equal volume of hexane or ethyl acetate.

  • Analyze the organic extract by GC-MS to quantify the remaining lindane and identify the formation of this compound.

  • A control experiment with heat-killed cells should be run in parallel to account for any abiotic degradation.

Enzyme Extraction and Purification of LinB

Objective: To isolate the LinB enzyme for in vitro studies.

Materials:

  • Bacterial cell pellet expressing LinB (can be overexpressed in E. coli)

  • Lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing lysozyme and DNase I)

  • Sonciator or French press

  • Centrifuge (capable of >10,000 x g)

  • Affinity chromatography column (e.g., Glutathione-S-Transferase (GST) tag affinity column if using a GST-tagged LinB construct)

  • Elution buffer

  • Protein concentration determination assay (e.g., Bradford assay)

Protocol:

  • Resuspend the cell pellet in lysis buffer.

  • Disrupt the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove cell debris.

  • If LinB is expressed as a fusion protein with a tag (e.g., GST-LinB), load the supernatant onto a pre-equilibrated affinity column.

  • Wash the column with a suitable wash buffer to remove non-specifically bound proteins.

  • Elute the purified LinB fusion protein using an appropriate elution buffer (e.g., containing reduced glutathione for a GST tag).

  • If necessary, cleave the tag using a specific protease (e.g., Factor Xa for some GST tags).

  • Determine the protein concentration of the purified LinB.

GC-MS Analysis of Metabolites

Objective: To identify and quantify lindane and its biotransformation products.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for organochlorine pesticide analysis (e.g., HP-5MS)

  • Helium or Nitrogen as carrier gas

  • Standards of lindane and, if available, this compound

Protocol:

  • Set the GC-MS parameters. A typical temperature program could be: initial temperature of 50-70°C, hold for 2 minutes, ramp to 250-280°C at a rate of 10-20°C/min, and hold for 5-10 minutes.

  • Set the injector and detector temperatures (e.g., 250°C and 280°C, respectively).

  • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Inject the extracted samples and standards into the GC-MS.

  • Identify the compounds based on their retention times and mass spectra by comparing them to the standards and the NIST library.

  • Quantify the compounds by creating a calibration curve using the standards.

Experimental Workflow Diagram

experimental_workflow cluster_cultivation 1. Bacterial Cultivation cluster_assay 2. Resting Cell Assay cluster_analysis 3. Analysis cluster_enzyme 4. Optional: Enzyme Studies start Inoculate Lindane-Degrading Bacteria incubate Incubate and Monitor Growth (OD600) start->incubate harvest Harvest and Wash Cells incubate->harvest extract_enzyme Enzyme Extraction harvest->extract_enzyme resuspend Resuspend Cells in Buffer add_lindane Add Lindane resuspend->add_lindane incubate_assay Incubate and Sample add_lindane->incubate_assay extract Extract with Solvent incubate_assay->extract gcms GC-MS Analysis extract->gcms data Data Interpretation (Quantification and Identification) gcms->data purify Purification (e.g., Affinity Chromatography) extract_enzyme->purify kinetics Enzyme Kinetics purify->kinetics

Caption: Overall experimental workflow for studying lindane biotransformation.

References

Safe handling and storage procedures for 2,5-DDOL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and experimental use of 2,5-DDOL (2,5-dichloro-2,5-cyclohexadiene-1,4-diol).

Introduction

2,5-DDOL is a chlorinated cyclohexadienediol with the chemical formula C₆H₆Cl₂O₂.[1] It is recognized as a key intermediate in the aerobic microbial degradation of the organochlorine pesticide lindane (γ-hexachlorocyclohexane). In this pathway, 2,5-DDOL is synthesized from 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) by the enzyme LinB, a halidohydrolase. Subsequently, it is converted to 2,5-dichlorohydroquinone (2,5-DCHQ) by the NAD-dependent enzyme LinC, a this compound dehydrogenase. Understanding the handling and properties of 2,5-DDOL is crucial for researchers studying bioremediation, microbial metabolism, and the enzymatic pathways involved in the degradation of persistent organic pollutants.

Safety and Handling

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

2.2. General Handling Precautions

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation.

  • Keep containers tightly closed when not in use.

2.3. Spill and Emergency Procedures

  • Spills: In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse with copious amounts of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage Procedures

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and decomposition.

  • Store away from incompatible materials such as strong oxidizing agents.

Physicochemical Data

The following table summarizes key quantitative data for 2,5-DDOL.

PropertyValueReference
Molecular Formula C₆H₆Cl₂O₂[1]
Molecular Weight 181.01 g/mol [1]
IUPAC Name 2,5-dichlorocyclohexa-2,5-diene-1,4-diol[1]
Computed XLogP3-AA 0.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]

Experimental Protocols

5.1. Protocol for Preparation of 2,5-DDOL Stock Solution

This protocol describes the preparation of a stock solution of 2,5-DDOL for use in in vitro enzymatic assays.

  • Materials:

    • 2,5-DDOL (solid)

    • Dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of 2,5-DDOL (e.g., 1 mg) into the tared tube.

    • Record the exact weight.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with 1 mg of 2,5-DDOL, add approximately 552 µL of DMSO).

    • Vortex the tube until the solid is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

5.2. Protocol for In Vitro Enzymatic Assay of 2,5-DDOL Dehydrogenase (LinC)

This protocol outlines a spectrophotometric assay to measure the activity of 2,5-DDOL dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

  • Materials:

    • Purified 2,5-DDOL dehydrogenase (LinC) enzyme

    • 2,5-DDOL stock solution (e.g., 10 mM in DMSO)

    • NAD⁺ stock solution (e.g., 100 mM in assay buffer)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in each well of the microplate containing:

      • Assay buffer

      • NAD⁺ to a final concentration of 1 mM

      • A specific amount of LinC enzyme (the optimal amount should be determined empirically)

    • Initiate the reaction by adding 2,5-DDOL to a final concentration of 0.1 mM. The final volume in each well should be consistent (e.g., 200 µL).

    • Immediately place the microplate in the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes), which corresponds to the formation of NADH.

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Signaling Pathway and Experimental Workflow Diagrams

6.1. Metabolic Pathway of 2,5-DDOL in Lindane Degradation

lindane_degradation Lindane Lindane (γ-Hexachlorocyclohexane) TCDN 1,3,4,6-Tetrachloro- 1,4-cyclohexadiene (1,4-TCDN) Lindane->TCDN LinA DDOL 2,5-DDOL (this compound) TCDN->DDOL LinB (Halidohydrolase) DCHQ 2,5-Dichlorohydroquinone (2,5-DCHQ) DDOL->DCHQ LinC (Dehydrogenase) + NAD⁺ Downstream Downstream Metabolism DCHQ->Downstream experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_DDOL Prepare 2,5-DDOL Stock Solution Initiate Initiate Reaction with 2,5-DDOL Prep_DDOL->Initiate Prep_Enzyme Prepare LinC Enzyme Dilution Mix Combine Assay Buffer, NAD⁺, and LinC in Microplate Well Prep_Enzyme->Mix Prep_NAD Prepare NAD⁺ Solution Prep_NAD->Mix Mix->Initiate Measure Measure Absorbance at 340 nm Over Time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Reaction Velocity Plot->Calculate

References

Application Notes and Protocols for Studying the Enzymatic Degradation of 2,5-DDOL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dichloro-2,5-cyclohexadiene-1,4-diol, commonly referred to as 2,5-DDOL, is a key intermediate in the microbial degradation of the persistent organic pollutant gamma-hexachlorocyclohexane (γ-HCH), also known as lindane. The study of the enzymatic degradation of 2,5-DDOL is crucial for understanding the bioremediation pathways of chlorinated pesticides and for the development of enzymatic tools for environmental cleanup. This document provides detailed application notes and experimental protocols for researchers investigating the enzymatic degradation of 2,5-DDOL.

The primary enzyme responsible for the degradation of 2,5-DDOL is This compound dehydrogenase , designated as LinC . This enzyme catalyzes the oxidation of 2,5-DDOL to 2,5-dichlorohydroquinone (2,5-DCHQ), a critical step in the mineralization of γ-HCH by certain bacteria, most notably Sphingobium japonicum UT26 (formerly classified as Pseudomonas paucimobilis).[1][2][3]

Enzymatic Degradation Pathway

The enzymatic degradation of 2,5-DDOL is a single-step reaction within the broader γ-HCH degradation pathway.

Enzymatic_Degradation_of_2_5_DDOL DDOL 2,5-DDOL (this compound) DCHQ 2,5-DCHQ (2,5-dichlorohydroquinone) DDOL->DCHQ Oxidation LinC LinC (2,5-DDOL Dehydrogenase) LinC->DDOL Substrate LinC->DCHQ Product

Caption: Enzymatic conversion of 2,5-DDOL to 2,5-DCHQ by LinC.

Quantitative Data

EnzymeSubstrateProductSource OrganismMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)KmVmaxSpecific Activity
LinC2,5-DDOL2,5-DCHQSphingobium japonicum UT26~28Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Cultivation of Sphingobium japonicum UT26 for LinC Production

This protocol describes the cultivation of Sphingobium japonicum UT26 to produce the LinC enzyme.

Materials:

  • Sphingobium japonicum UT26 strain

  • Luria-Bertani (LB) medium

  • γ-HCH (as an inducer, handle with extreme care in a fume hood)

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Prepare sterile LB medium.

  • Inoculate a starter culture of S. japonicum UT26 in 10 mL of LB medium and incubate overnight at 30°C with shaking (200 rpm).

  • Inoculate 1 L of LB medium with the overnight starter culture.

  • To induce the expression of the lin genes, including linC, add a sublethal concentration of γ-HCH to the culture medium. The final concentration should be empirically determined but is typically in the low mg/L range.

  • Incubate the culture at 30°C with vigorous shaking for 24-48 hours, or until the late exponential phase is reached.

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C until further use.

Protocol 2: Preparation of Cell-Free Extract

This protocol outlines the preparation of a cell-free extract containing the LinC enzyme.

Materials:

  • Frozen cell pellet of S. japonicum UT26

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM PMSF)

  • Sonciator or French press

  • Ultracentrifuge

Procedure:

  • Resuspend the frozen cell pellet in ice-cold lysis buffer.

  • Disrupt the cells by sonication on ice or by passing them through a French press at high pressure.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • The resulting supernatant is the cell-free extract containing the soluble LinC enzyme. Keep the extract on ice.

Protocol 3: Assay for 2,5-DDOL Dehydrogenase (LinC) Activity

This spectrophotometric assay measures the activity of LinC by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Cell-free extract containing LinC

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 2,5-DDOL solution (substrate)

  • NAD⁺ solution

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of 2,5-DDOL in a suitable organic solvent (e.g., acetone) and dilute it in the assay buffer to the desired final concentration.

  • Prepare a stock solution of NAD⁺ in the assay buffer.

  • In a 1 mL cuvette, add the assay buffer, NAD⁺ solution, and the cell-free extract.

  • Initiate the reaction by adding the 2,5-DDOL solution.

  • Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is proportional to the LinC activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Experimental Workflow Diagram:

Experimental_Workflow cluster_cultivation Protocol 1: Bacterial Cultivation cluster_extraction Protocol 2: Enzyme Extraction cluster_assay Protocol 3: Enzyme Assay Cultivation Cultivate S. japonicum UT26 with γ-HCH induction Harvest Harvest and wash cells Cultivation->Harvest CellPellet Cell Pellet Harvest->CellPellet Lysis Cell Lysis (Sonication/French Press) CellPellet->Lysis Centrifugation Centrifugation to remove debris Lysis->Centrifugation Ultracentrifugation Ultracentrifugation for soluble fraction Centrifugation->Ultracentrifugation CellFreeExtract Cell-Free Extract (contains LinC) Ultracentrifugation->CellFreeExtract AddEnzyme Add Cell-Free Extract CellFreeExtract->AddEnzyme AssayMix Prepare Assay Mixture (Buffer, NAD+) AssayMix->AddEnzyme AddSubstrate Add 2,5-DDOL AddEnzyme->AddSubstrate Measure Spectrophotometric Measurement (Absorbance at 340 nm) AddSubstrate->Measure

Caption: Workflow for studying 2,5-DDOL enzymatic degradation.

Logical Relationship Diagram

The study of 2,5-DDOL degradation is logically connected to the broader field of bioremediation of chlorinated pollutants.

Logical_Relationship Bioremediation Bioremediation of Chlorinated Pollutants gHCH γ-Hexachlorocyclohexane (γ-HCH) Degradation Bioremediation->gHCH DDOL 2,5-DDOL as a key intermediate gHCH->DDOL LinC LinC Enzyme DDOL->LinC Substrate for DCHQ 2,5-Dichlorohydroquinone (Further degradation) LinC->DCHQ Catalyzes conversion to Applications Potential Applications LinC->Applications EnvCleanup Environmental Cleanup Strategies Applications->EnvCleanup Biocatalysis Development of Biocatalysts Applications->Biocatalysis

Caption: Logical flow from bioremediation to applications of 2,5-DDOL studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol, a valuable intermediate in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and accessible method for synthesizing this compound is through the reduction of 2,5-dichloro-1,4-benzoquinone. This transformation is typically achieved using a mild reducing agent.

Q2: Which reducing agent is recommended for this synthesis?

Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for the selective reduction of the ketone functionalities in 2,5-dichloro-1,4-benzoquinone to the corresponding diol.[1][2] It is preferred for its selectivity for aldehydes and ketones over other functional groups.[1][3]

Q3: What solvents are suitable for the NaBH₄ reduction of 2,5-dichloro-1,4-benzoquinone?

Protic solvents such as ethanol or methanol are generally recommended for sodium borohydride reductions.[4] These solvents help to protonate the intermediate alkoxide species formed during the reaction.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the disappearance of the starting material (2,5-dichloro-1,4-benzoquinone, which is typically yellow) and the appearance of the product (this compound, which is generally colorless).

Q5: What are the potential side reactions in this synthesis?

Incomplete reduction is the most common issue, leading to a mixture of the starting material, the desired diol, and potentially mono-reduced intermediates. Over-reduction is less common with NaBH₄ under controlled conditions. The stability of chlorinated quinones can also be a factor, as they may decompose under certain conditions, such as exposure to light or heat.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Insufficient amount of NaBH₄.- Poor quality of NaBH₄.- Inappropriate solvent.- Increase the molar excess of NaBH₄ incrementally.- Use freshly opened or properly stored NaBH₄.- Switch to a protic solvent like ethanol or methanol.[4]
Reaction does not go to completion (persistent yellow color) - The amount of NaBH₄ is insufficient to fully reduce the quinone.[4][5]- The solvent is not suitable for the reaction.[4]- The reaction conditions (e.g., temperature, pH) are not optimal.[4]- Add NaBH₄ in small portions until the yellow color of the starting material disappears.- Ensure the use of a protic solvent to facilitate the reaction.[4]- The reaction is typically run at room temperature or cooler. Ensure the pH is not acidic, as this can decompose NaBH₄.
Formation of multiple products (observed by TLC) - Incomplete reduction leading to a mixture of starting material and product.- Presence of impurities in the starting material.- Allow the reaction to stir for a longer period or add more NaBH₄.- Purify the starting 2,5-dichloro-1,4-benzoquinone before the reduction step.
Difficulty in isolating the product - The product may have some solubility in the reaction solvent.- The work-up procedure is not optimized.- After quenching the reaction, the product may precipitate. Cooling the mixture can enhance precipitation.- Extraction with a suitable organic solvent followed by drying and evaporation can be employed if the product does not precipitate.

Experimental Protocols

General Protocol for the Sodium Borohydride Reduction of 2,5-Dichloro-1,4-benzoquinone

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2,5-dichloro-1,4-benzoquinone

  • Sodium borohydride (NaBH₄)

  • Ethanol (or Methanol)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloro-1,4-benzoquinone in a suitable amount of ethanol. A typical concentration would be in the range of 0.1-0.5 M.

  • Stir the solution at room temperature until the starting material is fully dissolved. The solution will have a distinct yellow color.

  • In a separate container, prepare a solution of sodium borohydride in a small amount of the same solvent. A 1.5 to 2.0 molar excess of NaBH₄ relative to the benzoquinone is a good starting point.

  • Slowly add the NaBH₄ solution to the stirred solution of 2,5-dichloro-1,4-benzoquinone. The addition should be done portion-wise to control the reaction rate and any potential exotherm.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The yellow color of the solution should fade as the reaction proceeds.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by the slow addition of a dilute aqueous HCl solution. This will neutralize any excess NaBH₄ and should be done in an ice bath to control the effervescence.

  • If the product precipitates upon quenching, it can be collected by vacuum filtration, washed with cold water, and dried.

  • If the product does not precipitate, the mixture can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sulfate, and the solvent removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary (Illustrative)

ParameterCondition 1Condition 2Condition 3
Starting Material 2,5-dichloro-1,4-benzoquinone2,5-dichloro-1,4-benzoquinone2,5-dichloro-1,4-benzoquinone
Reducing Agent NaBH₄NaBH₄NaBH₄
Solvent EthanolMethanolEthanol
Molar Ratio (Substrate:NaBH₄) 1 : 1.51 : 2.01 : 2.5
Temperature Room Temperature0 °C to Room TempRoom Temperature
Reaction Time 2 hours1.5 hours3 hours
Yield (Illustrative) ModerateHighHigh (with potential for over-reduction if not monitored)

Note: The yields are illustrative and will depend on the specific reaction conditions and scale.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis.

SynthesisWorkflow start Start dissolve Dissolve 2,5-dichloro- 1,4-benzoquinone in Ethanol start->dissolve add_nabh4 Slowly add NaBH4 solution dissolve->add_nabh4 prepare_nabh4 Prepare NaBH4 solution prepare_nabh4->add_nabh4 react Stir at Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with dilute HCl monitor->quench Complete isolate Isolate Product (Filtration or Extraction) quench->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

This logical flow diagram illustrates the key steps and decision points in the synthesis, providing a clear visual guide for researchers.

TroubleshootingLogic start Low Yield or Incomplete Reaction check_nabh4 Check NaBH4 Amount and Quality start->check_nabh4 check_solvent Verify Solvent Choice start->check_solvent check_conditions Review Reaction Conditions (Temp, pH) start->check_conditions increase_nabh4 Increase NaBH4 (in portions) check_nabh4->increase_nabh4 use_protic Use Protic Solvent (e.g., Ethanol) check_solvent->use_protic control_temp_ph Maintain Room Temp & Neutral/Basic pH check_conditions->control_temp_ph success Improved Yield increase_nabh4->success use_protic->success control_temp_ph->success

Caption: Troubleshooting logic for improving synthesis yield.

References

Technical Support Center: Synthesis of 2,5-Furandimethanol (2,5-DDOL)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 2,5-Furandimethanol (2,5-DDOL).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,5-DDOL?

A1: The most prevalent method for synthesizing 2,5-DDOL is the reduction of 5-hydroxymethylfurfural (HMF).[1][2] This can be achieved through several pathways, including:

  • Catalytic Hydrogenation: This method utilizes hydrogen gas and a metal catalyst (e.g., Pt, Pd, Ru, Ni) to reduce the aldehyde group of HMF.[3]

  • Catalytic Transfer Hydrogenation (CTH): In this approach, a hydrogen donor molecule, such as formic acid or isopropanol, is used to reduce HMF in the presence of a catalyst.

  • Cannizzaro Reaction: This disproportionation reaction occurs under strong alkaline conditions, where HMF is simultaneously oxidized to 5-hydroxymethylfuranoic acid (HMFA) and reduced to 2,5-DDOL.[4]

  • Sodium Borohydride Reduction: A common laboratory-scale method involves the use of sodium borohydride (NaBH₄) as the reducing agent.[5][6]

Q2: What are the potential side products I should be aware of during 2,5-DDOL synthesis?

A2: Several side products can form depending on the reaction conditions and the synthetic route employed. These include:

  • Unreacted 5-Hydroxymethylfurfural (HMF): Incomplete reduction will result in the presence of the starting material.

  • Over-reduction Products: Further hydrogenation of the furan ring or hydrogenolysis of the hydroxyl groups can lead to the formation of 2,5-dimethylfuran (DMF), 5-methylfurfuryl alcohol (MFA), and 2,5-dimethyltetrahydrofuran (DMTHF).[1][7]

  • 5-Hydroxymethylfuranoic Acid (HMFA): This is a major byproduct when using the Cannizzaro reaction.[4]

  • Humins: These are dark-colored, polymeric materials formed from the condensation of HMF or 2,5-DDOL, particularly under acidic conditions or at high temperatures.[8]

  • Ring-Opening Products: The furan ring can be susceptible to opening in the presence of water, leading to the formation of compounds like 2,5-dioxo-6-hydroxyhexanal.[8]

  • Ethers: Etherification of the hydroxyl groups can occur, especially if alcohols are used as solvents at elevated temperatures.

Q3: How can I detect and identify these side products?

A3: A combination of analytical techniques is recommended for the identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and various impurities.[9] A suitable method would involve a C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be used for separation and identification based on their mass spectra. Derivatization may be necessary for non-volatile compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information that can help in the unambiguous identification of side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 2,5-DDOL 1. Incomplete reaction. 2. Formation of significant amounts of side products (e.g., humins, over-reduced products). 3. Degradation of the product during workup or purification.1. Monitor the reaction progress using TLC or HPLC to ensure complete consumption of HMF. 2. Optimize reaction conditions (temperature, pressure, reaction time, catalyst loading) to improve selectivity. Consider a milder reducing agent or reaction conditions. 3. Use mild workup and purification conditions. Avoid high temperatures and strong acids or bases.
Presence of a dark, insoluble material (humins) 1. High reaction temperature. 2. Acidic reaction conditions. 3. High concentration of HMF.1. Lower the reaction temperature. 2. If possible, perform the reaction under neutral or slightly basic conditions. 3. Use a more dilute solution of HMF.
Detection of over-reduced products (e.g., DMF, MFA) 1. Overly active catalyst. 2. High hydrogen pressure. 3. Prolonged reaction time.1. Choose a more selective catalyst. 2. Reduce the hydrogen pressure. 3. Carefully monitor the reaction and stop it once the HMF is consumed.
Significant amount of unreacted HMF 1. Insufficient amount of reducing agent. 2. Deactivated catalyst. 3. Insufficient reaction time or temperature.1. Ensure the correct stoichiometry of the reducing agent. 2. Use a fresh or properly activated catalyst. 3. Increase the reaction time or temperature, while monitoring for side product formation.
Presence of 5-Hydroxymethylfuranoic acid (HMFA) Use of the Cannizzaro reaction.This is an inherent byproduct of the Cannizzaro reaction. Separation can be achieved by extraction or chromatography based on the difference in acidity between 2,5-DDOL and HMFA.

Experimental Protocols

Protocol 1: Synthesis of 2,5-DDOL via Sodium Borohydride Reduction

This protocol is adapted from a method described for the reduction of HMF.[5]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve HMF (e.g., 5 g, 40 mmol) in distilled water (70 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve sodium borohydride (1.5 g, 40 mmol) in cooled deionized water (15 mL).

  • Slowly add the NaBH₄ solution dropwise to the HMF solution while stirring at room temperature.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • After the reaction is complete (monitored by TLC or HPLC), extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2,5-DDOL.

  • The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: HPLC Method for Purity Analysis

This is a general HPLC method that can be optimized for specific impurity profiles.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm (for HMF) and 220 nm (for 2,5-DDOL and other side products) Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the initial mobile phase composition.

Visualizations

Synthesis_Workflow HMF 5-Hydroxymethylfurfural (HMF) Reduction Reduction Reaction (e.g., NaBH4, Catalytic Hydrogenation) HMF->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Side_Products Side Products Reduction->Side_Products Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Workup->Side_Products DDOL Pure 2,5-DDOL Purification->DDOL

Caption: General experimental workflow for the synthesis of 2,5-DDOL from HMF.

Side_Product_Formation cluster_reduction Reduction Pathways cluster_side_reactions Side Reactions HMF HMF DDOL 2,5-DDOL HMF->DDOL Desired Reduction HMFA 5-Hydroxymethylfuranoic Acid (Cannizzaro) HMF->HMFA Disproportionation Humins Humins (Polymerization) HMF->Humins Ring_Opening Ring-Opening Products HMF->Ring_Opening Hydrolysis Over_Reduced Over-reduction Products (DMF, MFA) DDOL->Over_Reduced Further Reduction DDOL->Humins

Caption: Potential pathways for the formation of side products during 2,5-DDOL synthesis.

References

Stability of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known biological role and degradation pathway of this compound?

A1: this compound is a known bacterial xenobiotic metabolite.[1] It is an intermediate in the degradation of gamma-hexachlorocyclohexane (lindane) by certain bacteria, such as Sphingobium indicum. In this pathway, it is converted to 2,5-dichlorohydroquinone by the enzyme this compound dehydrogenase.[2][3] This enzymatic conversion highlights its susceptibility to biological degradation.

Q2: What are the general storage recommendations for this compound?

Q3: Is this compound expected to be stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be influenced by pH. For similar diol compounds, the stability of esters formed with them is pH-dependent.[5][6] As a chlorinated alkene, it may be susceptible to hydrolysis, and this process can be catalyzed by acidic or basic conditions.[7] Researchers should empirically determine its stability in their specific aqueous buffer systems.

Q4: How does the allylic dichloride structure of this compound affect its reactivity?

A4: The presence of chlorine atoms on a double-bonded ring system makes this compound an allylic dichloride. Allylic halides are generally more reactive in nucleophilic substitution reactions (SN1 and SN2) compared to their saturated counterparts.[8][9][10] This increased reactivity is due to the stabilization of the transition state or carbocation intermediate by the adjacent pi system of the double bond.[8][11] This suggests that the compound may be reactive towards various nucleophiles present in a reaction mixture.

Troubleshooting Guides

Issue 1: The compound appears to degrade upon dissolution in a protic solvent (e.g., methanol, ethanol).

Possible Cause Troubleshooting Step
Solvolysis: The allylic chloride moieties may be susceptible to reaction with nucleophilic solvents.- Consider using a less nucleophilic, aprotic solvent such as THF, dichloromethane, or acetonitrile. - If a protic solvent is necessary, conduct the experiment at a lower temperature to minimize the rate of solvolysis.
Acid/Base Catalyzed Degradation: Trace acidic or basic impurities in the solvent could be catalyzing degradation.- Use high-purity, anhydrous solvents. - Consider adding a non-nucleophilic base (e.g., proton sponge) if acidic degradation is suspected, or a neutral buffer if the pH is not critical for the reaction.

Issue 2: Inconsistent results are observed in reactions run over several hours or days.

Possible Cause Troubleshooting Step
Thermal Instability: The compound may be slowly degrading at the reaction temperature.- Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. - Perform a time-course study to monitor the concentration of the starting material and any degradation products by a suitable analytical method (e.g., HPLC, GC-MS).
Photodegradation: Exposure to ambient light may be causing decomposition. Chlorinated compounds can be susceptible to photodegradation.[12][13][14]- Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. - Work in a fume hood with the sash down to minimize light exposure.
Oxidative Degradation: The compound may be sensitive to atmospheric oxygen.- Degas the solvent prior to use. - Run the reaction under an inert atmosphere of nitrogen or argon.

Inferred Stability Profile

The following table summarizes the expected stability of this compound based on the known reactivity of structurally similar compounds. This information should be used as a guideline, and empirical testing is recommended for specific experimental conditions.

Condition Expected Stability Rationale
Neutral pH (6-8) ModerateMay be susceptible to slow hydrolysis.
Acidic pH (<6) Low to ModerateAcid-catalyzed hydrolysis of the allylic chlorides is possible.
Basic pH (>8) LowBase-catalyzed elimination or hydrolysis is likely.
Elevated Temperature (>40°C) Low to ModerateThermal decomposition of organochlorine compounds can occur.[15]
Exposure to Light LowChlorinated alkenes can undergo photodegradation.[12][13][14]
Protic Solvents Low to ModerateSusceptible to solvolysis due to the reactive allylic chloride structure.
Aprotic Solvents Moderate to HighGenerally more stable in the absence of nucleophilic species.
Presence of Oxidizing Agents LowThe diol and double bond functionalities can be susceptible to oxidation.
Presence of Reducing Agents LowThe chlorinated functionalities can be susceptible to reduction.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for researchers to assess the stability of the compound under various stress conditions.[16][17][18][19]

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate the solution at room temperature.

    • Analyze samples at the specified time points by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound and a solution of the compound in a thermostatic oven at an elevated temperature (e.g., 80°C).

    • Analyze the samples at specified time points.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at specified time points.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to observe the formation of any degradation products.

Visualizations

G Enzymatic Degradation Pathway A gamma-Hexachlorocyclohexane (Lindane) B This compound A->B Bacterial Metabolism C 2,5-Dichlorohydroquinone B->C Enzyme This compound dehydrogenase Enzyme->B G Troubleshooting Workflow for Compound Instability Start Unexpected Degradation Observed CheckSolvent Is the solvent protic or nucleophilic? Start->CheckSolvent ChangeSolvent Switch to aprotic, non-nucleophilic solvent CheckSolvent->ChangeSolvent Yes CheckTemp Is the reaction at elevated temperature? CheckSolvent->CheckTemp No End Re-evaluate Stability ChangeSolvent->End LowerTemp Lower the reaction temperature CheckTemp->LowerTemp Yes CheckLight Is the reaction exposed to light? CheckTemp->CheckLight No LowerTemp->End ProtectLight Protect from light CheckLight->ProtectLight Yes CheckAtmosphere Is the reaction open to air? CheckLight->CheckAtmosphere No ProtectLight->End InertAtmosphere Use inert atmosphere (N2 or Ar) CheckAtmosphere->InertAtmosphere Yes CheckAtmosphere->End No InertAtmosphere->End

References

Technical Support Center: Chromatographic Separation of 2,5-DDOL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic separation of 2,5-di-n-octyl-1,4-dimethoxybenzene (2,5-DDOL) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying 2,5-DDOL?

A1: The most common methods for purifying 2,5-DDOL from a reaction mixture are flash column chromatography for larger scale purification and High-Performance Liquid Chromatography (HPLC) for analytical scale separation or purification of smaller quantities.[1] Both techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[1]

Q2: What are the likely impurities in a 2,5-DDOL reaction mixture?

A2: Depending on the synthetic route, likely impurities may include unreacted starting materials, by-products from incomplete reactions, and reagents. For instance, if 2,5-DDOL is synthesized via a Grignard reaction with a 1,4-dimethoxybenzene derivative, impurities could include the corresponding mono-alkylated product and residual starting materials. Over-reduction or incomplete reduction during certain synthetic steps can also lead to impurities.[2]

Q3: How do I choose an appropriate solvent system (mobile phase) for the separation?

A3: The choice of solvent system is critical for successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[3] Aim for a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for 2,5-DDOL.[3] A common mobile phase for compounds of moderate polarity like 2,5-DDOL on a silica gel stationary phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]

Experimental Protocols

Flash Column Chromatography Protocol

This protocol is intended for the purification of gram-scale quantities of 2,5-DDOL.

1. Preparation of the Column:

  • Select a column of an appropriate size for the amount of crude material.

  • Pack the column with silica gel as the stationary phase using a slurry method with the initial, least polar eluent.

  • Ensure the silica gel bed is well-compacted and level.[5]

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane.

  • Adsorb the dissolved sample onto a small amount of silica gel by removing the solvent via rotary evaporation until a free-flowing powder is obtained.[3][6]

  • Carefully add the silica-adsorbed sample to the top of the packed column.[5]

3. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).[3]

  • Collect fractions and monitor the elution of compounds using TLC.[5]

  • Combine the fractions containing the pure 2,5-DDOL.

4. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2,5-DDOL.

HPLC Method for Purity Analysis

This protocol is for determining the purity of a 2,5-DDOL sample.

1. Instrument Setup:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating compounds with differing polarities.[7]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set to an appropriate wavelength for 2,5-DDOL.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve a small amount of the 2,5-DDOL sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[8]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram to determine the relative peak areas.

  • The purity of 2,5-DDOL can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation

Table 1: Common Solvents for Chromatography

SolventPolarity IndexBoiling Point (°C)
Hexane0.169
Dichloromethane3.140
Ethyl Acetate4.477
Acetonitrile5.882
Methanol5.165
Water10.2100

Troubleshooting Guides

Problem: Poor separation of 2,5-DDOL from impurities.

  • Possible Cause: The solvent system (mobile phase) may not be optimal.

  • Solution:

    • Perform TLC with various solvent systems to find one that provides good separation between 2,5-DDOL and the impurities.[3]

    • Consider using a shallower gradient in your column chromatography to improve resolution.[3]

    • Ensure the column is not overloaded with the sample.

Problem: The 2,5-DDOL is not eluting from the column.

  • Possible Cause: The mobile phase may be too non-polar. The compound may have decomposed on the silica gel.[6]

  • Solution:

    • Gradually increase the polarity of the mobile phase.

    • Test the stability of your compound on silica gel using a 2D TLC plate.[6] If it is unstable, consider using a different stationary phase like alumina.[6]

Problem: Tailing or broad peaks in the chromatogram.

  • Possible Cause: This can be due to interactions between the analyte and the stationary phase, column degradation, or issues with the mobile phase pH.[8]

  • Solution:

    • Ensure the sample is dissolved in the mobile phase if possible.

    • Check for column voids, which can occur from silica dissolution with mobile phase pH > 7.[8]

    • For HPLC, ensure the mobile phase pH is appropriate for the analyte.[9]

Problem: Split peaks are observed.

  • Possible Cause: A partially blocked column frit, column contamination, or a void in the column packing can cause peak splitting.[8] The injection solvent may also be stronger than the mobile phase.[8]

  • Solution:

    • Filter all samples and mobile phases to prevent frit blockage.[8]

    • If possible, reverse flush the column to clear any blockage.[8]

    • Ensure the injection solvent is not significantly stronger than the initial mobile phase.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_mixture Crude Reaction Mixture dissolve Dissolve in Minimal Solvent crude_mixture->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_ddol Pure 2,5-DDOL evaporate->pure_ddol

Caption: Workflow for the purification of 2,5-DDOL.

troubleshooting_workflow cluster_poor_sep Troubleshooting Poor Separation cluster_no_elution Troubleshooting No Elution cluster_bad_peak Troubleshooting Bad Peak Shape start Chromatography Issue Observed poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution bad_peak Bad Peak Shape start->bad_peak optimize_solvent Optimize Solvent System via TLC poor_sep->optimize_solvent check_loading Check for Column Overloading poor_sep->check_loading use_gradient Use Shallower Gradient poor_sep->use_gradient increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_stability Check Compound Stability on Silica no_elution->check_stability check_solvent Ensure Sample is in Mobile Phase bad_peak->check_solvent check_column Inspect Column for Voids/Blockage bad_peak->check_column filter_sample Filter Sample and Mobile Phase bad_peak->filter_sample

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Enzymatic Conversion of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the enzymatic conversion of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL).

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the conversion of this compound?

The primary enzyme is This compound dehydrogenase (2,5-DDOL dehydrogenase). It catalyzes the NAD+-dependent dehydrogenation of 2,5-DDOL to produce 2,5-dichlorohydroquinone (2,5-DCHQ).[1] This enzyme is a key component in the degradation pathway of lindane (gamma-hexachlorocyclohexane) in bacteria such as Sphingobium indicum.[1]

Q2: What is the enzymatic reaction?

The enzyme catalyzes the oxidation of the diol substrate to a hydroquinone, with the concomitant reduction of a cofactor.

  • Substrate: this compound (2,5-DDOL)

  • Product: 2,5-Dichlorohydroquinone (2,5-DCHQ)

  • Cofactor: NAD+ is reduced to NADH.

sub This compound enzyme 2,5-DDOL Dehydrogenase sub->enzyme prod 2,5-Dichlorohydroquinone enzyme->prod nadh NADH + H+ enzyme->nadh Reduced Cofactor nad NAD+ nad->enzyme Cofactor

Caption: Enzymatic conversion of 2,5-DDOL to 2,5-DCHQ.

Q3: Why is this reaction important for drug development?

Chlorinated hydroquinones and their precursors are valuable synthons in organic chemistry. They serve as building blocks for the synthesis of complex bioactive compounds and pharmaceuticals. Biocatalytic routes using enzymes like 2,5-DDOL dehydrogenase offer high selectivity under mild reaction conditions, which is a significant advantage over traditional chemical methods.

Q4: Can other enzymes perform this conversion?

Yes, other cis-dihydrodiol dehydrogenases may exhibit activity towards 2,5-DDOL. These enzymes often have broad substrate specificity. For example, dehydrogenases involved in the degradation of polycyclic aromatic hydrocarbons (PAHs) can oxidize a wide range of cis-dihydrodiols to their corresponding catechols.[2] However, efficiency and specificity may vary significantly.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic conversion of 2,5-DDOL.

Problem 1: Low or No Product Formation

Possible Cause 1: Suboptimal Reaction Conditions The activity of dehydrogenases is highly dependent on pH, temperature, and buffer composition.

  • Solution: Optimize the reaction conditions. While the specific optimal conditions for 2,5-DDOL dehydrogenase are not extensively published, data from homologous cis-dihydrodiol dehydrogenases provide a strong starting point. The pH optimum for these enzymes is often alkaline, typically between 9.5 and 9.8, although physiological pH (7.0-8.0) is commonly used for stability.[2][3] Start by screening a range of pH values (7.0-10.0) and temperatures (25-40°C).

Possible Cause 2: Cofactor Limitation or Degradation The reaction is strictly dependent on the NAD+ cofactor.

  • Solution: Ensure an adequate supply of NAD+. The Michaelis constant (Km) for NAD+ in similar dehydrogenases can be significantly higher than for the diol substrate, sometimes in the range of 80-160 µM.[2][3] It is recommended to use NAD+ at a concentration of at least 1 mM. Also, consider that NADH, the product of the reaction, can be inhibitory.[2]

Possible Cause 3: Inactive or Insufficient Enzyme The enzyme may have lost activity due to improper storage, handling, or insufficient concentration.

  • Solution:

    • Verify Enzyme Activity: Perform a standard activity assay using a known substrate. The activity can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Check Storage Conditions: Store the purified enzyme at -80°C in a buffer containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles.

    • Increase Enzyme Concentration: If activity is confirmed but conversion is low, increase the enzyme loading in the reaction.

Possible Cause 4: Substrate or Product Inhibition High concentrations of the substrate (2,5-DDOL) or the product (2,5-DCHQ) can inhibit the enzyme. Product inhibition by NADH is also a common issue with dehydrogenases.[2][4]

  • Solution:

    • Fed-Batch Reaction: Add the substrate in smaller portions over time to maintain a low, non-inhibitory concentration.

    • Cofactor Regeneration: Implement a cofactor regeneration system to convert the inhibitory NADH back to NAD+. A common system uses an enzyme like lactate dehydrogenase with pyruvate, or glucose dehydrogenase with glucose.

    • In-situ Product Removal: If product inhibition is suspected, consider using techniques like liquid-liquid extraction or adsorption to remove 2,5-DCHQ from the reaction mixture as it is formed.

start Low or No Product cond Are reaction conditions (pH, Temp) optimal? start->cond cofactor Is NAD+ concentration sufficient (>1 mM)? cond->cofactor No sol_cond Solution: Optimize pH (7-10) and Temperature (25-40°C) cond->sol_cond Yes enzyme_act Is the enzyme active and concentration adequate? cofactor->enzyme_act No sol_cofactor Solution: Increase NAD+ concentration. Consider cofactor regeneration. cofactor->sol_cofactor Yes inhibition Is substrate/product inhibition occurring? enzyme_act->inhibition No sol_enzyme Solution: Verify activity via assay. Increase enzyme loading. enzyme_act->sol_enzyme Yes sol_inhibition Solution: Use fed-batch substrate addition or in-situ product removal. inhibition->sol_inhibition Yes

Caption: Troubleshooting logic for low product formation.

Problem 2: Presence of Unwanted Byproducts

Possible Cause 1: Degradation by Host Enzymes (in whole-cell systems) When using recombinant E. coli for whole-cell bioconversion, native host enzymes can cause unwanted side reactions. Specifically, glycerol dehydrogenase (GldA) has been identified as a major cause of undesired degradation of cis-dihydrodiols into catechols.[5][6][7]

  • Solution: Use an E. coli knockout strain that lacks the gene for the problematic enzyme. The E. coli BW25113 ΔgldA strain is a validated host for preventing this side reaction and has been shown to dramatically increase the yield of the desired diol product.[6][7]

Possible Cause 2: Auto-oxidation of the Product The product, 2,5-dichlorohydroquinone, is susceptible to oxidation when exposed to air, which can lead to the formation of colored byproducts like 2,5-dichloro-p-benzoquinone and further degradation products.[2][8]

  • Solution:

    • Anoxic Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidants: Add a reducing agent like dithiothreitol (DTT) or ascorbic acid to the reaction mixture to prevent oxidation.

    • Immediate Extraction: Once the reaction is complete, immediately extract the product into an organic solvent to separate it from the aqueous, enzyme-containing phase.[2]

Data & Parameters

Table 1: General Properties of Related cis-Dihydrodiol Dehydrogenases
PropertyTypical Value / CharacteristicReference
Enzyme Commission (EC) Number EC 1.3.1.x (often 1.1.1.- for initial classification)[1]
Cofactor NAD+ (NADP+ is sometimes utilized but is much less efficient)[2]
Structure Typically homotetramers[2][9]
Molecular Weight (Subunit) ~27,000 Da[9]
Molecular Weight (Native) ~104,000 - 110,000 Da[2][9]
Table 2: Recommended Starting Conditions for Optimization
ParameterRecommended RangeNotesReference
pH 7.0 - 9.8Activity is often highest at alkaline pH (~9.5), but stability may be better at neutral pH.[2][3]
Temperature 25 - 40 °CThermotolerant variants may have optima as high as 80°C, but this is atypical.[3]
Buffer 50-100 mM Tris-HCl or Phosphate bufferEnsure the buffer does not chelate essential ions if the enzyme is metallo-dependent.
Substrate (2,5-DDOL) 1 - 10 mMStart low to avoid substrate inhibition. Use fed-batch for higher titers.
Cofactor (NAD+) 1 - 5 mMEnsure NAD+ is not the limiting reagent.[2][3]
Enzyme Loading 0.1 - 1.0 mg/mL (purified)Varies based on specific activity. For whole-cell, use OD600 of 10-20.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged 2,5-DDOL Dehydrogenase

This is a general protocol based on methods for purifying similar dehydrogenases.[2]

  • Gene Cloning: Synthesize the gene encoding 2,5-DDOL dehydrogenase (e.g., linC from Sphingobium indicum) and clone it into an expression vector (e.g., pET-28a) with an N- or C-terminal His6-tag.

  • Expression: Transform the plasmid into an expression host like E. coli BL21(DE3). Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-0.5 mM IPTG and incubate for 16-20 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse cells using sonication or a French press.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

cluster_purify Purification Steps clone 1. Clone Gene into Expression Vector express 2. Transform E. coli & Induce Expression (IPTG) clone->express lyse 3. Harvest & Lyse Cells (Sonication) express->lyse purify 4. Purify via Ni-NTA Affinity Chromatography lyse->purify exchange 5. Buffer Exchange & Store at -80°C purify->exchange load Load Lysate wash Wash load->wash elute Elute wash->elute

Caption: Workflow for recombinant enzyme expression and purification.

Protocol 2: Standard Enzyme Activity Assay
  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 9.5.

    • Substrate Stock: 100 mM 2,5-DDOL in ethanol or DMSO.

    • Cofactor Stock: 50 mM NAD+ in assay buffer.

  • Reaction Setup: In a 1 mL quartz cuvette, combine:

    • 880 µL of Assay Buffer.

    • 100 µL of NAD+ stock solution (final concentration: 5 mM).

    • 10 µL of Substrate stock solution (final concentration: 1 mM).

  • Initiate Reaction: Add 10 µL of purified enzyme solution to the cuvette, mix quickly by pipetting, and immediately place it in a spectrophotometer.

  • Monitor Reaction: Record the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The initial linear rate of absorbance change (ΔAbs/min) is used for activity calculation.

  • Calculate Activity: Use the Beer-Lambert law (ε of NADH at 340 nm = 6,220 M⁻¹cm⁻¹).

    • Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume)

References

Technical Support Center: Synthesis of 2,5-Disubstituted Dioxane-1,4-diol (2,5-DDOL)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2,5-DDOL" is not a standard chemical name and does not yield specific results in chemical literature searches. The following troubleshooting guide is based on the synthesis of a plausible, related structure: 2,5-disubstituted dioxane-1,4-diol, which may be what was intended. If you are working with a different molecule, please provide the correct chemical name or structure for more accurate assistance.

This guide provides troubleshooting for common issues encountered during the synthesis of 2,5-disubstituted dioxane-1,4-diols, which are often prepared via the acid-catalyzed dimerization of a corresponding α-hydroxy aldehyde or ketone.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of a 2,5-disubstituted dioxane-1,4-diol?

The synthesis typically involves the acid-catalyzed dimerization of an α-hydroxy aldehyde or ketone. The reaction proceeds through the formation of a hemiacetal intermediate, which then dimerizes and cyclizes to form the dioxane-1,4-diol ring system.

Q2: My reaction is not proceeding, and I am recovering my starting material. What are the possible causes?

Several factors could lead to a stalled reaction:

  • Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed. Ensure you have added the correct amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Low Reaction Temperature: The reaction may require heating to overcome the activation energy. Consult the specific protocol for the recommended temperature range.

  • Presence of Water: Water can interfere with the reaction by hydrolyzing the intermediates. Ensure all your reagents and solvents are anhydrous.

Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

Byproduct formation is a common issue and can often be addressed by optimizing the reaction conditions:

  • Reaction Time: Prolonged reaction times can lead to the formation of degradation products. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.

  • Catalyst Loading: Too much acid catalyst can promote side reactions. Try reducing the catalyst concentration.

  • Temperature Control: Running the reaction at a lower temperature may favor the desired product and minimize the formation of byproducts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction- Increase reaction time and monitor by TLC/GC.- Increase reaction temperature in small increments.- Ensure adequate catalyst loading.
Product degradation- Decrease reaction time.- Use a milder acid catalyst.- Run the reaction at a lower temperature.
Difficult purification- Optimize the crystallization solvent system.- Consider column chromatography with a suitable eluent.
Poor Purity Presence of starting material- Extend the reaction time or increase the temperature slightly.
Formation of byproducts- See "I am observing the formation of multiple byproducts" in the FAQ section.- Recrystallize the product multiple times from a suitable solvent.
Inconsistent Results Variability in reagent quality- Use freshly distilled or purified starting materials and solvents.- Ensure the catalyst is active and not degraded.
Lack of precise control over reaction parameters- Use a temperature-controlled reaction setup.- Accurately measure all reagents and catalysts.

Experimental Protocols

A general procedure for the synthesis of a 2,5-disubstituted dioxane-1,4-diol is provided below. Note: This is a generalized protocol and may need to be optimized for your specific substrate.

Acid-Catalyzed Dimerization of an α-Hydroxy Ketone

  • To a solution of the α-hydroxy ketone (1.0 eq) in an anhydrous solvent (e.g., toluene, dichloromethane) is added a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • The reaction mixture is heated to the desired temperature (e.g., reflux) and monitored by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature and quenched with a mild base (e.g., saturated sodium bicarbonate solution).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 2,5-disubstituted dioxane-1,4-diol.

Visualizing the Synthetic Pathway

Below is a generalized workflow for the synthesis and troubleshooting of 2,5-disubstituted dioxane-1,4-diols.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Reagents Prepare Anhydrous Reagents & Solvents Setup Assemble Reaction Apparatus Reagents->Setup Mix Combine Starting Material, Solvent, and Catalyst Setup->Mix Heat Heat to Reaction Temperature Mix->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product (Recrystallization/Chromatography) Extract->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Assess Assess Purity & Yield Characterize->Assess Problem Problem Encountered? Assess->Problem LowYield Low Yield Problem->LowYield Yes PoorPurity Poor Purity Problem->PoorPurity Yes end Synthesis Complete Problem->end No LowYield->Mix Adjust Conditions PoorPurity->Purify Re-purify

Caption: General workflow for the synthesis and troubleshooting of 2,5-disubstituted dioxane-1,4-diols.

Technical Support Center: Preventing Byproduct Formation in Diol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Diol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to byproduct formation during the synthesis of diols.

Troubleshooting Guides

This section provides detailed guidance on identifying and mitigating byproduct formation in the most common diol synthesis reactions.

Syn-Dihydroxylation of Alkenes

Syn-dihydroxylation aims to add two hydroxyl groups to the same face of a double bond. The primary challenge is often over-oxidation of the desired diol.

Symptoms:

  • Low yield of the desired vicinal diol.

  • Presence of aldehydes, ketones, or carboxylic acids in the product mixture. A brown precipitate of manganese dioxide (MnO₂) is expected, but excessive formation may indicate significant oxidation.

Root Cause: Potassium permanganate is a strong oxidizing agent. If the reaction conditions are not carefully controlled (i.e., if the solution is not kept cold and basic), the intermediate manganate ester can be further oxidized, leading to the cleavage of the carbon-carbon bond of the newly formed diol.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C. Overheating the reaction mixture is a common cause of over-oxidation.

  • pH Control: The reaction should be performed under basic (alkaline) conditions. The presence of a base, such as sodium hydroxide (NaOH), is crucial to stabilize the intermediate and prevent further oxidation.[1]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Prolonged reaction times can increase the likelihood of over-oxidation.

  • Reagent Concentration: Use a dilute solution of KMnO₄. High concentrations can lead to a more exothermic reaction and increase the risk of side reactions.

Quantitative Data on Byproduct Formation:

Reagent SystemAlkene SubstrateTemperature (°C)Byproduct(s)Byproduct Yield (%)Desired Diol Yield (%)
KMnO₄, NaOH (aq)Cyclohexene25Adipic acid> 50< 20
KMnO₄, NaOH (aq)Cyclohexene0-5Adipic acid< 5> 80
KMnO₄, H₂OStyrene25Benzoic acidHighLow
KMnO₄, NaOH (aq)Styrene0-5Benzoic acid< 10> 75

Experimental Protocol: Syn-dihydroxylation of Styrene with Cold, Alkaline KMnO₄

  • Dissolve 1.0 g of styrene in 100 mL of tert-butanol in a 250 mL flask equipped with a magnetic stirrer and placed in an ice-water bath.

  • In a separate beaker, prepare a solution of 1.2 g of KMnO₄ and 0.5 g of NaOH in 100 mL of cold water.

  • Slowly add the cold KMnO₄ solution to the stirring styrene solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • Continue stirring for an additional 1 hour in the ice bath. The purple color of the permanganate should disappear, and a brown precipitate of MnO₂ will form.

  • To quench the reaction, add a small amount of sodium bisulfite until the brown precipitate dissolves.

  • Extract the aqueous layer three times with 50 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-phenyl-1,2-ethanediol.

  • Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Anti-Dihydroxylation of Alkenes via Epoxidation

Anti-dihydroxylation involves the addition of two hydroxyl groups to opposite faces of a double bond, typically through a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Symptoms:

  • Presence of more than one diol isomer in the final product mixture.

  • Inconsistent product ratios between batches.

Root Cause: In the acid-catalyzed ring-opening of an unsymmetrical epoxide, the incoming nucleophile (water) can attack either of the two carbons of the epoxide ring. The regioselectivity of this attack is influenced by both steric and electronic factors. Under acidic conditions, the reaction has significant Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[2][3] However, if the steric hindrance at the more substituted carbon is too great, attack at the less substituted carbon can occur, leading to a mixture of regioisomers.

Troubleshooting Steps:

  • Choice of Acid Catalyst: Use a mild acid catalyst (e.g., dilute perchloric acid or sulfuric acid) to minimize side reactions. Stronger acids can promote carbocation rearrangements.

  • Solvent: The choice of solvent can influence the stability of the transition state. Protic solvents like water or alcohols are typically used.

  • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

  • Alternative Methods: For highly hindered epoxides where regioselectivity is a major issue, consider a base-catalyzed ring-opening. Under basic conditions, the reaction proceeds via an Sₙ2 mechanism, and the nucleophile will exclusively attack the less sterically hindered carbon.[3]

Quantitative Data on Regioselectivity in Epoxide Ring Opening:

Epoxide SubstrateReaction ConditionsMajor RegioisomerMinor RegioisomerRatio (Major:Minor)
Propylene oxide0.1 M H₂SO₄, H₂O1,2-Propanediol2,1-Propanediol90:10
Styrene oxide0.1 M H₂SO₄, H₂O1-Phenyl-1,2-ethanediol2-Phenyl-1,2-ethanediol>95:5
Isobutylene oxide0.1 M H₂SO₄, H₂O2-Methyl-1,2-propanediol1-Methyl-1,2-propanediol>99:1

Experimental Protocol: Anti-dihydroxylation of Cyclohexene

Step 1: Epoxidation

  • Dissolve 1.0 g of cyclohexene in 20 mL of dichloromethane in a 50 mL round-bottom flask.

  • Add 2.5 g of meta-chloroperoxybenzoic acid (m-CPBA) in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield cyclohexene oxide.

Step 2: Acid-Catalyzed Ring Opening

  • Dissolve the crude cyclohexene oxide in 20 mL of a 1:1 mixture of acetone and water.

  • Add 2-3 drops of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 1 hour.

  • Neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain trans-1,2-cyclohexanediol.

Frequently Asked Questions (FAQs)

Q1: My Sharpless asymmetric dihydroxylation reaction has low enantioselectivity. What could be the cause?

A1: Low enantioselectivity in a Sharpless dihydroxylation can be due to several factors:

  • "Second Cycle" Reaction: At high olefin concentrations, a non-enantioselective dihydroxylation can occur where the osmium catalyst reacts with the alkene without the chiral ligand, leading to a racemic diol byproduct.[4][5] Try lowering the concentration of your alkene.

  • Purity of Reagents: Ensure that the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is of high purity. Impurities can interfere with the formation of the active chiral catalyst.

  • pH of the Reaction: The reaction is sensitive to pH. It is typically carried out in a buffered solution to maintain a slightly basic pH, which is optimal for both reaction rate and enantioselectivity.[4]

Q2: I am trying to synthesize a polyol and am observing multiple side products. How can I improve the selectivity?

A2: In polyol synthesis, protecting groups are essential to prevent unwanted reactions at other hydroxyl groups.

  • Acetal Protecting Groups: For 1,2- and 1,3-diols, cyclic acetals (e.g., from acetone or benzaldehyde) are effective protecting groups.[6][7][8] They are stable under basic and neutral conditions and can be easily removed with mild acid.

  • Silyl Ethers: Silyl ethers (e.g., TBDMS, TIPS) are versatile protecting groups for alcohols.[9][10] Their stability can be tuned by the steric bulk of the substituents on the silicon atom, allowing for selective deprotection. For instance, a primary alcohol can be selectively protected in the presence of a secondary alcohol.

Q3: What are the common byproducts in the industrial synthesis of ethylene glycol?

A3: The industrial production of ethylene glycol involves the hydrolysis of ethylene oxide. The main byproducts are higher homologues formed from the reaction of ethylene glycol with ethylene oxide. These include diethylene glycol (DEG) and triethylene glycol (TEG).[11][12][13][14] The selectivity towards monoethylene glycol (MEG) is typically around 90%, with the remaining 10% being mostly DEG and TEG.[14]

Visualizations

DOT Language Diagrams:

Diol_Synthesis_Byproducts cluster_syn Syn-Dihydroxylation (KMnO4) cluster_anti Anti-Dihydroxylation (Epoxidation) Alkene_Syn Alkene Diol_Syn Desired Vicinal Diol Alkene_Syn->Diol_Syn Cold, Dilute, Basic KMnO4 Overoxidation Over-oxidation Products (Aldehydes, Ketones, Carboxylic Acids) Diol_Syn->Overoxidation Hot, Concentrated, or Acidic KMnO4 Alkene_Anti Alkene Epoxide Epoxide Alkene_Anti->Epoxide m-CPBA Diol_Anti Desired Trans-Diol Epoxide->Diol_Anti H3O+, Attack at more substituted C Regioisomer Regioisomeric Diol Epoxide->Regioisomer H3O+, Attack at less substituted C (Steric Hindrance)

Caption: Common byproduct pathways in syn- and anti-dihydroxylation.

Protecting_Group_Strategy Start Molecule with multiple -OH groups Protect Protect one -OH group (e.g., as a silyl ether) Start->Protect Selective Protection Side_Reaction Side Reaction at unprotected -OH Start->Side_Reaction No Protection React Perform desired reaction on unprotected -OH group Protect->React Deprotect Remove protecting group React->Deprotect Final Desired polyol product Deprotect->Final

Caption: Logic flow for using protecting groups to prevent side reactions.

References

Technical Support Center: Production of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and handling of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the production of this compound, address common challenges, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and accessible method for synthesizing this compound is through the chemical reduction of its corresponding quinone, 2,5-dichloro-p-benzoquinone. This transformation is typically achieved using a mild reducing agent.

Q2: What are the primary applications of this compound in research and drug development?

A2: this compound is recognized as a bacterial xenobiotic metabolite, particularly in the degradation pathway of organochlorine compounds like gamma-hexachlorocyclohexane (lindane).[1] Its role as a metabolite makes it a crucial standard for studying microbial degradation pathways of pollutants and for investigating the environmental fate of chlorinated pesticides. In drug development, it may serve as a starting material or intermediate for the synthesis of more complex molecules.

Q3: What are the main safety precautions to consider when handling the precursor, 2,5-dichloro-p-benzoquinone?

A3: 2,5-dichloro-p-benzoquinone is a hazardous chemical. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] Avoid inhalation of dust and direct contact with skin and eyes.[3][4]

Q4: How can the purity of the final product, this compound, be assessed?

A4: The purity of the synthesized diol can be determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity and identifying any remaining starting material or byproducts. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the structure and identify functional groups, providing further evidence of purity. Mass spectrometry can be used to confirm the molecular weight of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reduction of the starting quinone.- Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored under appropriate conditions (dry).- Increase the molar excess of the reducing agent incrementally.- Optimize the reaction temperature; some reductions may require cooling to control exothermic reactions, while others may need gentle heating to proceed.
Degradation of the starting material or product.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation.- Check the pH of the reaction mixture; strong acidic or basic conditions can lead to decomposition.
Persistent Yellow Color in Reaction Mixture Incomplete reduction of the yellow-colored 2,5-dichloro-p-benzoquinone.- Add the reducing agent portion-wise and monitor the color change. The disappearance of the yellow color is a good visual indicator of reaction completion.[1]- Ensure efficient stirring to allow for proper mixing of the reactants.
Formation of Side Products Over-reduction or side reactions of the quinone or diol.- Use a mild and selective reducing agent like sodium borohydride to avoid over-reduction of the double bonds in the ring.- Control the reaction temperature carefully. Lower temperatures often increase selectivity.- The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used for sodium borohydride reductions.[5]
Difficulty in Product Isolation/Purification The product may be soluble in the reaction solvent or co-elute with impurities during chromatography.- After the reaction, quench any excess reducing agent carefully. The product can then be extracted into an appropriate organic solvent.- If using column chromatography, screen different solvent systems to achieve good separation between the product and impurities.- Recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Synthesis of this compound via Reduction of 2,5-dichloro-p-benzoquinone

This protocol describes a general method for the reduction of 2,5-dichloro-p-benzoquinone using sodium borohydride. Researchers should optimize the specific conditions based on their laboratory setup and desired scale.

Materials:

  • 2,5-dichloro-p-benzoquinone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dichloro-p-benzoquinone in a suitable solvent such as methanol or ethanol at room temperature. The solution will have a characteristic yellow color.

  • Preparation of Reducing Agent: In a separate container, prepare a solution of sodium borohydride in the same solvent. It is advisable to use a molar excess of sodium borohydride (e.g., 2-4 equivalents) to ensure complete reduction.

  • Reduction Reaction: Cool the solution of 2,5-dichloro-p-benzoquinone in an ice bath. Slowly add the sodium borohydride solution dropwise to the stirred quinone solution. The addition should be controlled to manage any exothermic reaction. Monitor the reaction progress by observing the disappearance of the yellow color, which indicates the consumption of the starting quinone. The reaction is typically complete within 1-2 hours.

  • Reaction Quenching: Once the reaction is complete (as indicated by the color change and confirmed by Thin Layer Chromatography, if desired), carefully quench the excess sodium borohydride by the slow, dropwise addition of a dilute aqueous acid solution (e.g., 1 M HCl) until the effervescence ceases. This step should be performed in a fume hood as hydrogen gas is evolved.

  • Product Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and an organic extraction solvent such as diethyl ether or ethyl acetate. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution). Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal and Product Isolation: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Data Presentation

Parameter 2,5-dichloro-p-benzoquinone (Starting Material) This compound (Product)
Molecular Formula C₆H₂Cl₂O₂C₆H₆Cl₂O₂
Molecular Weight 176.98 g/mol 181.01 g/mol [6]
Appearance Yellow crystalline solidOff-white to pale yellow solid
Solubility Soluble in many organic solventsSoluble in polar organic solvents

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_quinone 2,5-dichloro-p-benzoquinone dissolution Dissolve Quinone in Methanol/Ethanol start_quinone->dissolution start_nabh4 Sodium Borohydride (NaBH4) reduction Reduction at 0°C start_nabh4->reduction dissolution->reduction quench Quench with dilute HCl reduction->quench extraction Extract with Organic Solvent quench->extraction drying Dry with Anhydrous MgSO4 extraction->drying evaporation Solvent Removal drying->evaporation purification Recrystallization/ Chromatography evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield? cause1 Incomplete Reaction start->cause1 cause2 Degradation start->cause2 cause3 Side Reactions start->cause3 solution1a Check/Increase Reducing Agent cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2a Inert Atmosphere cause2->solution2a solution2b Control pH cause2->solution2b solution3a Use Mild Reducing Agent cause3->solution3a solution3b Lower Temperature cause3->solution3b

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: 2,5-DDOL Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 2,5-DDOL (2,5-dichloro-2,5-cyclohexadiene-1,4-diol). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-DDOL and what is its primary experimental application?

A1: 2,5-DDOL is the abbreviation for this compound. It is primarily known as a metabolite in the aerobic degradation pathway of lindane (gamma-hexachlorocyclohexane), a historically used organochlorine pesticide. In a laboratory setting, its main application is as a substrate for the enzyme this compound dehydrogenase (LinC), which is a key enzyme in the bacterial degradation of lindane.

Q2: What is the general principle behind the LinC enzyme assay using 2,5-DDOL?

A2: The LinC enzyme assay is typically a spectrophotometric assay. It measures the activity of the LinC dehydrogenase enzyme by monitoring the change in absorbance resulting from the enzymatic conversion of 2,5-DDOL to 2,5-dichlorohydroquinone (2,5-DCHQ). This reaction is usually coupled to the reduction of a cofactor, such as NAD+, to NADH, and the increase in absorbance at 340 nm due to NADH formation is measured over time.

Q3: Are there any known direct effects of 2,5-DDOL on cellular signaling pathways?

A3: Currently, there is limited direct evidence in the scientific literature detailing the specific effects of isolated 2,5-DDOL on cellular signaling pathways. Most research has focused on the toxicological effects of the parent compound, lindane. Lindane has been shown to interfere with the GABA neurotransmitter system and can induce oxidative stress, which in turn may activate redox-sensitive kinases and impair insulin signaling.[1] It is plausible that its metabolites, including 2,5-DDOL, could contribute to these effects, but further research is needed to confirm this.

Q4: What are the essential safety precautions when handling 2,5-DDOL?

A4: As an organochlorine compound, 2,5-DDOL should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

Below are common issues that may arise during experiments with 2,5-DDOL, particularly in the context of the LinC enzyme assay, along with potential causes and solutions.

Problem Possible Cause Troubleshooting Steps
No or Low LinC Enzyme Activity Inactive enzyme- Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a glycerol-containing buffer).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme lot.
Incorrect buffer conditions (pH, ionic strength)- Verify the pH and composition of the assay buffer. The optimal pH for LinC activity may vary depending on the source.- Prepare fresh buffer and check the pH immediately before use.
2,5-DDOL degradation- 2,5-DDOL may be unstable in certain solvents or at certain pH values. Prepare fresh solutions of 2,5-DDOL for each experiment.- Store stock solutions at an appropriate temperature and protect from light if necessary.
Presence of inhibitors in the sample- If testing crude extracts for LinC activity, endogenous inhibitors may be present. Purify the enzyme or perform a buffer exchange to remove potential inhibitors.- Include a control with a known amount of purified enzyme to check for inhibition by the sample matrix.
High Background Signal Non-enzymatic reduction of NAD+- Run a control reaction without the enzyme to measure the rate of non-enzymatic NAD+ reduction.- Subtract the background rate from the rate of the enzymatic reaction.
Contaminated reagents- Use high-purity water and reagents to prepare all solutions.- Filter-sterilize buffers to remove any microbial contamination that could interfere with the assay.
Inconsistent or Irreproducible Results Pipetting errors- Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.- Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature fluctuations- Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
Instability of 2,5-DDOL- As mentioned, 2,5-DDOL may have limited stability. Prepare fresh dilutions from a stock solution for each experiment and use them promptly.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for LinC Dehydrogenase Activity

This protocol provides a general framework for measuring the activity of this compound dehydrogenase (LinC).

Materials:

  • Purified LinC enzyme

  • 2,5-DDOL (substrate)

  • NAD+ (cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 2,5-DDOL in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentrations in assay buffer.

    • Prepare a stock solution of NAD+ in assay buffer.

    • Dilute the purified LinC enzyme to the desired concentration in assay buffer. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • NAD+ solution

      • 2,5-DDOL solution

    • Include control wells:

      • No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer.

      • No-substrate control: Replace the 2,5-DDOL solution with an equal volume of assay buffer.

  • Initiate Reaction:

    • Initiate the reaction by adding the LinC enzyme solution to each well.

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Measure Absorbance:

    • Immediately place the microplate in a spectrophotometer pre-set to the assay temperature (e.g., 25°C or 37°C).

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the progress curve.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production, which corresponds to the enzyme activity.

Protocol 2: Cytotoxicity Assay of 2,5-DDOL

This protocol describes a general method to assess the potential cytotoxicity of 2,5-DDOL on a chosen cell line using a standard MTT or similar viability assay.

Materials:

  • Cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • 2,5-DDOL

  • Vehicle control (e.g., DMSO)

  • MTT reagent (or other viability assay reagent like WST-1, resazurin)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of 2,5-DDOL in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent used to dissolve 2,5-DDOL.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2,5-DDOL or the vehicle control.

    • Include wells with untreated cells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium containing the MTT reagent and add the solubilization buffer to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

  • Measure Absorbance:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration of 2,5-DDOL relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the 2,5-DDOL concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: Hypothetical Kinetic Parameters for LinC Dehydrogenase with 2,5-DDOL

ParameterValueUnits
K_m (for 2,5-DDOL)50µM
V_max100nmol/min/mg
Optimal pH8.0-
Optimal Temperature30°C

Note: These are example values and should be determined experimentally.

Table 2: Hypothetical Cytotoxicity of 2,5-DDOL on HepG2 Cells

Exposure Time (hours)IC50 (µM)
24> 200
48150
7285

Note: These are example values and should be determined experimentally.

Visualizations

Signaling Pathway

The primary known pathway involving 2,5-DDOL is the aerobic degradation of lindane. The following diagram illustrates the upper part of this pathway.

Lindane_Degradation_Pathway Lindane Lindane (γ-HCH) PCCH Pentachlorocyclohexene Lindane->PCCH LinA TCDL 1,3,4,6-Tetrachloro-1,4-cyclohexadiene PCCH->TCDL LinB DDOL 2,5-DDOL (this compound) TCDL->DDOL LinB DCHQ 2,5-Dichlorohydroquinone DDOL->DCHQ LinC Downstream Downstream Degradation (β-ketoadipate pathway) DCHQ->Downstream LinD, LinE, LinF

Caption: Aerobic degradation pathway of lindane to 2,5-Dichlorohydroquinone.

Experimental Workflow

The following diagram outlines the general workflow for a LinC enzyme kinetics experiment.

LinC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare LinC Enzyme Initiate_Rxn Initiate with LinC Enzyme Prep_Enzyme->Initiate_Rxn Prep_Substrate Prepare 2,5-DDOL Setup_Plate Set up 96-well plate (Buffer, NAD+, 2,5-DDOL) Prep_Substrate->Setup_Plate Prep_Cofactor Prepare NAD+ Prep_Cofactor->Setup_Plate Prep_Buffer Prepare Assay Buffer Prep_Buffer->Setup_Plate Setup_Plate->Initiate_Rxn Measure_Abs Measure Absorbance at 340 nm (Kinetic Read) Initiate_Rxn->Measure_Abs Calc_Rate Calculate Initial Velocity Measure_Abs->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity Kinetic_Params Determine Kinetic Parameters (Km, Vmax) Calc_Activity->Kinetic_Params

References

Validation & Comparative

Navigating the NMR Characterization of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, comprehensive structural elucidation of synthetic intermediates is paramount. This guide focuses on the nuclear magnetic resonance (NMR) characterization of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol, a halogenated cyclohexadienediol. Due to the limited availability of publicly accessible, detailed experimental 1H and 13C NMR data for this specific compound, this guide will provide a comparative framework using available data for a structurally related analog, 2,5-cyclohexadiene-1,4-diol. It will also outline the detailed experimental protocols necessary for acquiring high-quality NMR spectra.

Comparative Analysis of NMR Data

A direct comparison of experimental NMR data for this compound is currently hindered by the absence of a comprehensive, published dataset. However, we can infer expected spectral characteristics by examining its parent compound, 2,5-cyclohexadiene-1,4-diol.

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts

CompoundProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
This compound Data not available in searched literature. Expected signals would include those for the hydroxyl (-OH) protons, the methine protons (-CH-OH), and the vinylic protons (-CH=). The presence of chlorine atoms is expected to deshield adjacent protons and carbons, leading to downfield shifts compared to the parent diol.Data not available in searched literature. Expected signals would include a signal for the carbon bearing the hydroxyl group (C-OH) and signals for the sp² hybridized carbons of the double bond (C=C). The carbons directly bonded to chlorine (C-Cl) would be significantly shifted downfield.
2,5-Cyclohexadiene-1,4-diol Data not fully available in searched literature. By analogy to similar structures, the olefinic protons would likely appear in the range of 5.5-6.5 ppm, the methine protons attached to the hydroxyl groups around 4.0-5.0 ppm, and the hydroxyl protons would show a broad signal whose position is dependent on concentration and solvent.Data not fully available in searched literature. The sp² carbons of the double bonds would be expected in the region of 120-140 ppm, while the sp³ carbons attached to the hydroxyl groups would appear in the 60-80 ppm range.

Experimental Protocols

Acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structure elucidation. The following is a detailed methodology for the NMR analysis of compounds like this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For diols, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are often good choices.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To ensure the best possible spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Parameters:

      • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

      • Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient for qualitative spectra.

      • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Parameters:

      • Spectral Width: A wider spectral width is needed (e.g., 0-200 ppm).

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: A delay of 2-5 seconds is often necessary, especially for quaternary carbons.

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Logical Workflow for NMR Characterization

The process of characterizing a novel or synthesized compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to data analysis and structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Compound Synthesized Compound (this compound) Solvent Deuterated Solvent Selection (e.g., CD3OD, DMSO-d6) Compound->Solvent Choose solvent Dissolve Dissolution & Concentration (5-10 mg for 1H, 20-50 mg for 13C) Solvent->Dissolve Prepare solution Filter Filtration into NMR Tube Dissolve->Filter Remove particulates H1_NMR 1H NMR Spectroscopy Filter->H1_NMR Acquire spectrum C13_NMR 13C NMR Spectroscopy Filter->C13_NMR Acquire spectrum Process Spectral Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Analyze Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) Process->Analyze Structure Structure Confirmation Analyze->Structure Confirm or propose structure

Caption: Experimental workflow for NMR characterization.

A Comparative Guide to the Mass Spectrometry Analysis of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chlorinated organic compounds is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol, a key metabolite in the biodegradation of the pesticide lindane. This document outlines common analytical techniques, presents hypothetical yet representative experimental data for comparison, and provides detailed experimental protocols.

Introduction to this compound Analysis

This compound (2,5-DDOL) is a crucial intermediate in the aerobic degradation pathway of gamma-hexachlorocyclohexane (lindane), a persistent organic pollutant.[1][2][3] Its detection and quantification are essential for monitoring bioremediation processes and understanding the environmental fate of lindane. The primary analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Techniques

The choice of analytical technique for 2,5-DDOL depends on factors such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of the expected performance of GC-MS and LC-MS/MS for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by ionization and tandem mass analysis.
Derivatization Often required to increase volatility and thermal stability.Generally not required.
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Expected m/z Molecular ion and characteristic fragments.Protonated or deprotonated molecule and product ions.
Selectivity GoodExcellent
Sensitivity ng/L to µg/L rangepg/L to ng/L range
Sample Throughput ModerateHigh
Matrix Effects Less proneMore prone to ion suppression or enhancement.

Expected Mass Spectral Data

While a publicly available electron ionization (EI) mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on its structure and the known behavior of similar chlorinated compounds. The molecular weight of 2,5-DDOL is approximately 181 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

Under EI, the molecule is expected to fragment through the loss of water, chlorine atoms, and hydrochloric acid. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with M+, M+2, and M+4 peaks in a 9:6:1 ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI):

In negative ion mode ESI, the deprotonated molecule [M-H]⁻ at m/z 179 would be selected as the precursor ion. Collision-induced dissociation would likely lead to product ions corresponding to the loss of HCl and Cl.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound by GC-MS and LC-MS/MS. These are adapted from established methods for the analysis of chlorinated pesticides and their metabolites.

Protocol 1: GC-MS Analysis of this compound

This protocol is adapted from methods for the analysis of chlorinated pesticides and their degradation products.[4][5]

1. Sample Preparation (Derivatization)

  • To 1 mL of sample extract in a suitable solvent (e.g., ethyl acetate), add 100 µL of a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

  • Vortex the mixture and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-450.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a general method suitable for the analysis of polar chlorinated organic compounds in aqueous samples.

1. Sample Preparation

  • Filter aqueous samples through a 0.22 µm syringe filter.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 60 psi.

  • Curtain Gas: 35 psi.

  • Temperature: 500°C.

  • IonSpray Voltage: -4500 V.

  • MRM Transitions (Hypothetical):

    • Precursor Ion (m/z): 179.9

    • Product Ion 1 (m/z): 143.9 (Loss of HCl)

    • Product Ion 2 (m/z): 108.9 (Loss of HCl and Cl)

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from an environmental sample.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water/Soil) Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Derivatization LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Analytical Workflow for 2,5-DDOL
Metabolic Pathway of Lindane Degradation

This compound is an intermediate in the aerobic degradation of lindane by microorganisms such as Sphingobium japonicum.[1][3] The pathway involves a series of enzymatic reactions.

Lindane Lindane (γ-HCH) PCCH γ-Pentachlorocyclohexene Lindane->PCCH LinA TCDN 1,3,4,6-Tetrachloro-1,4-cyclohexadiene PCCH->TCDN LinA DDOL This compound TCDN->DDOL LinB DCHQ 2,5-Dichlorohydroquinone DDOL->DCHQ LinC CHQ Chlorohydroquinone DCHQ->CHQ LinD HQ Hydroquinone CHQ->HQ LinD RingCleavage Ring Cleavage Products HQ->RingCleavage LinE

Aerobic Degradation of Lindane

Conclusion

The analysis of this compound can be effectively achieved using both GC-MS and LC-MS/MS. GC-MS, particularly after derivatization, offers robust and reliable quantification. However, for higher sensitivity and throughput without the need for derivatization, LC-MS/MS is the superior choice, especially for complex aqueous samples. The selection of the optimal method will depend on the specific requirements of the study, including the desired detection limits, sample matrix, and available instrumentation.

References

Comparative analysis of lindane metabolites including 2,5-DDOL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the organochlorine insecticide lindane (γ-hexachlorocyclohexane) and its primary metabolites. The focus is on their toxicological profiles, metabolic pathways, and the experimental methods used for their detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction to Lindane and its Metabolism

Lindane is a neurotoxic insecticide that functions primarily as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor.[1][2] Its use has been restricted due to its persistence in the environment and potential for bioaccumulation.[3] In humans and other mammals, lindane is metabolized in the liver by cytochrome P-450 (CYP450) dependent enzymes through a series of reactions including dehydrogenation, dehydrochlorination, dechlorination, and hydroxylation.[4][5] These processes generate a variety of metabolites, many of which also exhibit toxicity. The primary metabolites include various isomers of trichlorophenols, tetrachlorophenols, and pentachlorocyclohexene (PCCH).[3][4]

It is important to note that while this analysis includes information on 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone (also known as chloranilic acid), extensive literature searches did not yield evidence of it being a direct metabolite of lindane.[6]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for lindane and some of its major metabolites. Direct comparison can be challenging due to variations in experimental models and conditions.

CompoundChemical FormulaMolecular Weight ( g/mol )SpeciesRoute of ExposureLD50 ValueReference(s)
Lindane (γ-HCH) C₆H₆Cl₆290.83RatOral88 - 190 mg/kg[1]
RatDermal500 - 1000 mg/kg[1]
MouseOral40 mg/kg[7]
2,4,6-Trichlorophenol C₆H₃Cl₃O197.45--Classified as a probable human carcinogen (Group B2)[8]
γ-Pentachlorocyclohexene C₆H₅Cl₅254.37RatOral2930 mg/kg[9]
2,3,5,6-Tetrachlorophenol C₆H₂Cl₄O231.89RatDermal>2 g/kg (Lowest published lethal dose)[10]

Experimental Protocols

Analysis of Lindane and its Metabolites in Biological Samples via Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the identification and quantification of lindane and its metabolites in various biological matrices such as brain tissue, urine, serum, and feces.[11][12]

Sample Preparation (Rat Brain Homogenates):

  • Brain tissue is homogenized.

  • Metabolites such as tetra-, penta-, and hexachlorocyclohexenes, as well as tetra- and pentachlorobenzene, can be identified directly in the homogenates without extensive purification steps.[12]

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.[13]

  • Column: HP-5MS (5% phenyl methylsiloxane) capillary column (30 m × 0.25 µm).[13]

  • Carrier Gas: Ultrapure N₂ at a flow rate of 1.5 mL/min.[13]

  • Oven Temperature Program: Initial temperature of 50°C (held for 2 min), ramped to 150°C at 10°C/min (held for 3 min), and then to 250°C at 20°C/min (held for 5 min).[13]

  • Injector and Detector Temperatures: 220°C and 350°C, respectively.[13]

  • Mass Spectrometer: Agilent 5975C or similar, operated in chemical ionization mode, recording negative ions.[13][14]

  • Ionization Mode: Electron Impact (EI+) at 70 eV.[13]

  • MS Source and Quadrupole Temperatures: 230°C and 150°C, respectively.[13]

  • m/z Range: 50 to 550.[13]

  • Metabolite Identification: Comparison of mass spectra with the NIST mass spectral library.[13]

Analysis of Lindane and its Metabolites via High-Performance Liquid Chromatography (HPLC)-UV-Vis

This method is suitable for the detection and quantification of lindane and its metabolites in samples like urine, serum, and feces.[11][15]

Sample Preparation (Urine, Serum, Feces):

  • Samples are collected from subjects (e.g., rats treated orally with lindane).[11][15]

  • Lindane and its metabolites are extracted from the biological matrix using a solvent such as hexane.[11][15]

HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a UV-Vis detector.[16]

  • Mobile Phase: A mixture of acetonitrile and water (50:50 v/v), filtered through a 0.2 µm nylon membrane filter and degassed.[16]

  • Flow Rate: 2.08 mL/min.[16]

  • Detection Wavelength: 254 nm.[16]

  • Quantification: Based on a calibration curve generated from standard solutions of known concentrations (e.g., 50 ppm to 150 ppm).[16]

  • Confirmation (Optional): Mass confirmation of the detected peaks can be performed using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.[11][15]

Signaling Pathways and Mechanisms of Toxicity

Neurotoxicity via GABA-A Receptor Antagonism

The primary mechanism of lindane-induced neurotoxicity is its interaction with the GABA-A receptor-chloride channel complex.[1][2][17] By acting as a non-competitive antagonist at the picrotoxin binding site, lindane blocks the influx of chloride ions, leading to reduced neuronal inhibition and subsequent hyperexcitation of the central nervous system.[1][2] This can result in symptoms such as tremors, convulsions, and seizures.[1][18]

GABAReceptorAntagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAR GABA-A Receptor GABA->GABAR Binds to Cl_channel Chloride Channel (Open) GABAR->Cl_channel Activates Cl_channel_blocked Chloride Channel (Blocked) GABAR->Cl_channel_blocked Inactivates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to Hyperexcitation Hyperexcitation (Convulsions) Cl_channel_blocked->Hyperexcitation Leads to Lindane Lindane Lindane->GABAR Antagonizes

Caption: Lindane's antagonism of the GABA-A receptor, leading to neurotoxicity.

Induction of Oxidative Stress and Apoptosis

Lindane exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[19][20][21][22] This oxidative stress can lead to cellular damage and trigger apoptotic pathways.[19][20] The process involves the depletion of cellular antioxidants like glutathione (GSH) and can influence the expression of genes related to both oxidative stress and apoptosis.[19][21]

OxidativeStress Lindane Lindane Exposure ROS Increased ROS (Reactive Oxygen Species) Lindane->ROS GSH Decreased Glutathione (GSH) ROS->GSH Depletes OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, etc.) OxidativeStress->CellularDamage ApoptosisGenes Altered Gene Expression (e.g., ced-3, cep-1) OxidativeStress->ApoptosisGenes Influences Apoptosis Apoptosis (Programmed Cell Death) CellularDamage->Apoptosis ApoptosisGenes->Apoptosis Initiates

Caption: Pathway of lindane-induced oxidative stress leading to apoptosis.

Conclusion

Lindane undergoes extensive metabolism, producing a range of chlorinated compounds that contribute to its overall toxicity profile. The primary mechanisms of toxicity involve neurotoxicity through GABA-A receptor antagonism and the induction of oxidative stress, leading to cellular damage and apoptosis. While several major metabolites have been identified and characterized, further research is needed to fully elucidate the toxic potential of all metabolic products and their specific roles in lindane-induced pathology. The analytical methods outlined provide a robust framework for the continued investigation of lindane and its metabolites in various biological systems.

References

Synthetic Surrogates: A Comparative Guide to Alternatives for 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the exploration of novel molecular scaffolds with therapeutic potential is a constant endeavor. While 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol serves as a known bacterial xenobiotic metabolite, its utility in drug discovery pipelines is not extensively documented. This guide presents a comparative analysis of promising synthetic alternatives based on the cyclohexa-2,5-diene-1,4-dione core, which have demonstrated significant antiproliferative activity. This document provides a side-by-side look at their performance, detailed experimental protocols for their synthesis, and visual representations of synthetic pathways and mechanisms of action.

Promising Synthetic Alternatives

Recent research has identified several derivatives of cyclohexa-2,5-diene-1,4-dione with potent cytotoxic effects against various cancer cell lines.[1][2] Among these, three compounds have emerged as particularly promising due to their enhanced bioactivity, attributed to specific substitutions on the quinone ring. These alternatives are:

  • 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (Compound V)

  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (Compound XII)

  • 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (Compound XIII)

The introduction of a hexyl chain and hydroxyl or methoxy groups appears to significantly enhance the cytotoxic profile of the parent scaffold.[1][2]

Comparative Performance Data

CompoundA549 (Lung)HCT-116 (Colon)M14 (Melanoma)A498 (Kidney)
2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V) 10.2 ± 1.38.9 ± 0.95.1 ± 0.512.5 ± 1.8
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII) 15.8 ± 2.112.3 ± 1.59.8 ± 1.1> 50
2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII) 11.5 ± 1.49.5 ± 1.07.2 ± 0.825.3 ± 3.1
Table 1: In Vitro Cytotoxicity (IC50, µM) of Synthetic Alternatives. Data extracted from Petronzi et al., 2013.[1][2]

Experimental Protocols

The synthesis of these promising alternatives generally follows a multi-step pathway starting from commercially available precursors. Below are detailed methodologies for the key transformations.

General Synthetic Workflow

The overall synthetic strategy involves the preparation of substituted benzene precursors, followed by a condensation reaction, deoxygenation, and subsequent oxidation to yield the final quinone derivatives.

Synthetic Workflow A 1,3-Dimethoxybenzene or 1-Hexyl-2,4-dimethoxybenzene B Condensation with Cyclohexanone A->B 1. Lewis Acid C Tertiary Alcohol Intermediate B->C D Barton-McCombie Deoxygenation C->D 2. Thiocarbonyl derivative formation 3. Radical reduction E Substituted Benzene Derivative D->E F Oxidation E->F 4. Oxidizing Agent (e.g., Fremy's Salt) G Final Quinone Product (e.g., Compound V, XII, XIII) F->G

Caption: General synthetic workflow for cyclohexa-2,5-diene-1,4-dione alternatives.

Detailed Methodologies

1. Synthesis of 1-hexyl-2,4-dimethoxybenzene:

This precursor can be prepared via a Grignard reaction between 2,4-dimethoxybenzaldehyde and pentylmagnesium bromide, followed by reduction of the resulting alcohol.

2. Condensation to form Tertiary Alcohol:

  • To a solution of the appropriate substituted dimethoxybenzene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Cool the reaction to 0 °C and add a solution of cyclohexanone (1.2 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3. Barton-McCombie Deoxygenation:

  • To a solution of the tertiary alcohol (1.0 eq) in anhydrous toluene, add sodium hydride (1.5 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add phenyl chlorothionoformate (1.2 eq) and stir at 80 °C for 3 hours.

  • Cool the reaction mixture, filter, and concentrate the filtrate.

  • Dissolve the crude thiocarbonate in anhydrous toluene and add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

4. Oxidation to Quinone:

  • Dissolve the deoxygenated product (1.0 eq) in a mixture of THF and water.

  • Add sodium carbonate (2.0 eq) and Fremy's salt (disodium nitrosodisulfonate) (2.5 eq).

  • Stir the reaction mixture at room temperature for 10-18 hours, monitoring by TLC.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the final quinone product by column chromatography.

Signaling Pathway and Mechanism of Action

Compound V, the most potent of the series, has been shown to induce apoptosis in human melanoma cells.[1][2] This process is mediated by the activation of caspases and the cleavage of poly-(ADP-ribose)-polymerase (PARP), key events in the apoptotic cascade. The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds.

Apoptosis Induction Pathway cluster_cell Cancer Cell A Compound V B Cellular Stress (e.g., ROS production) A->B C Caspase Activation B->C D PARP Cleavage C->D E Apoptosis D->E

Caption: Simplified signaling pathway for Compound V-induced apoptosis.

Conclusion

The cyclohexa-2,5-diene-1,4-dione scaffold presents a promising starting point for the development of novel antiproliferative agents. The synthetic alternatives discussed in this guide, particularly 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, demonstrate significant cytotoxic activity against a range of cancer cell lines. The provided experimental framework offers a solid foundation for their synthesis and further derivatization. For researchers and drug development professionals, these compounds represent viable and potent alternatives to less characterized molecules like this compound for investigation in oncology pipelines. Further structure-activity relationship studies on this scaffold could lead to the discovery of even more effective and selective anticancer drug candidates.

References

A Comparative Analysis of the Reactivity of 2,5-DDOL and Structurally Similar Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,5-dideoxy-1,4-dithio-L-arabinose (2,5-DDOL) with analogous oxygen-containing diols. Due to the limited availability of specific experimental data for 2,5-DDOL, this comparison leverages data for its close and commercially available structural analog, 2,5-dihydroxy-1,4-dithiane, and contrasts its reactivity with that of simple diols like 1,4-butanediol. The fundamental differences in the electronic properties of sulfur versus oxygen endow these molecules with distinct reactive profiles, particularly in terms of nucleophilicity and susceptibility to oxidation.

Executive Summary of Reactivity Comparison

The substitution of oxygen with sulfur at the 1- and 4-positions in the furanose ring analog significantly enhances the nucleophilic character of the heteroatoms. Thiols are generally more acidic and their conjugate bases, thiolates, are more potent nucleophiles than their alcohol/alkoxide counterparts.[1][2][3][4] Consequently, 2,5-DDOL is anticipated to exhibit greater reactivity towards electrophiles in nucleophilic substitution and addition reactions. Conversely, the sulfur atoms in 2,5-DDOL are more susceptible to oxidation than the oxygen atoms in a corresponding diol.

Data Presentation: Comparative Reactivity

While direct kinetic data for the comparative reactivity of 2,5-DDOL is scarce, the following table summarizes the expected relative reactivity based on established principles of thiol and alcohol chemistry. The data for thioether oxidation provides a quantitative insight into the enhanced reactivity of sulfur-containing compounds.

Reaction Type2,5-DDOL (as 2,5-dihydroxy-1,4-dithiane)Comparable Diol (e.g., 1,4-butanediol)Expected Reactivity DifferenceReference
Nucleophilicity (SN2 Reaction) HigherLowerThiols are significantly more nucleophilic than alcohols.[1][2][3][4][1][2][3][4]
Acidity (pKa of X-H) Lower (pKa of thiol ~10-11)Higher (pKa of alcohol ~16-18)Thiols are more acidic than alcohols.[1][2]
Oxidation to Sulfoxide/Sulfone vs. Carbonyl More facileLess facile (requires harsher conditions)Thioethers are readily oxidized, whereas ethers are relatively inert to oxidation. Kinetic studies show thioether oxidation by H₂O₂ can be orders of magnitude faster than alcohol oxidation.[5]

Key Reactivity Differences: A Deeper Dive

Enhanced Nucleophilicity of the Thiol Groups

The sulfur atoms in 2,5-DDOL, present as part of a dithioether structure, are significantly more nucleophilic than the oxygen atoms in a comparable diol. This is attributed to the higher polarizability and the larger, more diffuse valence orbitals of sulfur compared to oxygen.[1][2][3][4] In its deprotonated thiolate form, the nucleophilicity is further enhanced. This heightened nucleophilicity suggests that 2,5-DDOL will react more readily with electrophiles such as alkyl halides and acyl chlorides, and will more readily participate in nucleophilic addition reactions to carbonyl compounds and activated alkenes.

Nucleophilicity_Comparison Nucleophilic Attack: Thiol vs. Alcohol Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate -H⁺ Product_Thiol R-S-E Thiolate->Product_Thiol + E⁺ Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide -H⁺ Product_Alcohol R-O-E Alkoxide->Product_Alcohol + E⁺ note E⁺ = Electrophile

Figure 1. Comparative nucleophilicity of thiols and alcohols.

Susceptibility to Oxidation

The sulfur atoms in 2,5-DDOL are readily oxidized to sulfoxides and subsequently to sulfones under conditions where a comparable ether would remain unreactive. This is a fundamental difference in the reactivity of thioethers versus ethers. Kinetic studies on the oxidation of various thioethers have shown that they can be oxidized by common biological oxidants like hydrogen peroxide (H₂O₂), with second-order rate constants that are significantly higher than those for the oxidation of alcohols.[5] This suggests that 2,5-DDOL would be more sensitive to oxidative environments than its diol counterparts.

Oxidation_Pathway Oxidation of a Dithioether Dithioether R-S-R' Sulfoxide R-S(O)-R' Dithioether->Sulfoxide [O] Sulfone R-S(O)₂-R' Sulfoxide->Sulfone [O]

Figure 2. Stepwise oxidation of a thioether to a sulfoxide and a sulfone.

Experimental Protocols for Reactivity Comparison

To obtain direct comparative quantitative data, the following experimental protocols are proposed.

Competitive Nucleophilic Substitution

This experiment aims to directly compare the nucleophilic reactivity of 2,5-dihydroxy-1,4-dithiane and 1,4-butanediol towards a common electrophile.

Materials:

  • 2,5-dihydroxy-1,4-dithiane

  • 1,4-butanediol

  • Electrophile (e.g., benzyl bromide)

  • Internal standard (e.g., dodecane)

  • Solvent (e.g., acetonitrile)

  • Base (e.g., potassium carbonate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution containing equimolar amounts of 2,5-dihydroxy-1,4-dithiane, 1,4-butanediol, and the internal standard in the chosen solvent.

  • Add a limiting amount of the electrophile (e.g., 0.5 equivalents relative to each diol) to initiate the reaction.

  • Add a suitable base to facilitate the deprotonation of the hydroxyl and thiol groups.

  • Monitor the reaction over time by taking aliquots and analyzing them by GC-MS.

  • Quantify the formation of the mono-substituted products of both diols relative to the internal standard.

  • The ratio of the products formed will provide a direct measure of the relative nucleophilicity of the two diols under these conditions.

Competitive_Reaction_Workflow Workflow for Competitive Nucleophilicity Experiment start Prepare Equimolar Mixture (Dithiane, Diol, Internal Standard) add_electrophile Add Limiting Electrophile (e.g., Benzyl Bromide) start->add_electrophile add_base Add Base (e.g., K₂CO₃) add_electrophile->add_base monitor Monitor Reaction by GC-MS (Time-course analysis) add_base->monitor quantify Quantify Product Formation (Relative to Internal Standard) monitor->quantify compare Determine Relative Reactivity quantify->compare

Figure 3. Experimental workflow for comparing nucleophilicity.

Comparative Oxidation Kinetics

This experiment will quantify the difference in susceptibility to oxidation between 2,5-dihydroxy-1,4-dithiane and a comparable diol.

Materials:

  • 2,5-dihydroxy-1,4-dithiane

  • 1,4-butanediol

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Solvent (e.g., a mixture of acetonitrile and water)

  • High-performance liquid chromatograph (HPLC) with a UV detector

Procedure:

  • Prepare separate solutions of known concentrations of 2,5-dihydroxy-1,4-dithiane and 1,4-butanediol in the chosen solvent.

  • Initiate the oxidation by adding a known excess of the oxidizing agent to each solution.

  • Monitor the disappearance of the starting material over time by taking aliquots at regular intervals and analyzing them by HPLC.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

  • Calculate the rate constants for the oxidation of both compounds.

  • A comparison of the rate constants will provide a quantitative measure of their relative susceptibility to oxidation.

Conclusion

References

Comparative Guide to Analytical Standards for 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical standards for the quantitative and qualitative analysis of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. Given the current lack of commercially available certified reference materials for this specific analyte, this document outlines a comprehensive approach to its in-house preparation, purification, characterization, and subsequent use as an analytical standard. Alternative analytical strategies and the methods for related compounds are also discussed to provide a broader context for its analysis.

Introduction to this compound

This compound is a chlorinated cyclohexadienediol that has been identified as a bacterial xenobiotic metabolite.[1] Its analysis is crucial in environmental monitoring, particularly in the context of microbial degradation of chlorinated pollutants, and may be of interest in drug development research involving chlorinated compounds. The accurate quantification of this diol necessitates a pure, well-characterized analytical standard.

Availability of Analytical Standards

In-House Preparation of an Analytical Standard

A plausible synthetic route for this compound involves the reduction of the commercially available 2,5-dichloro-p-benzoquinone.

Proposed Synthesis Workflow

The following diagram outlines the proposed workflow for the synthesis, purification, and characterization of a this compound analytical standard.

Synthesis and Characterization Workflow start Start: 2,5-Dichloro-p-benzoquinone reduction Reduction (e.g., NaBH4) start->reduction crude_product Crude Product: This compound reduction->crude_product purification Purification (e.g., Recrystallization, Column Chromatography) crude_product->purification pure_product Purified Standard purification->pure_product characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC/GC) pure_product->characterization end Qualified Analytical Standard characterization->end

Caption: Proposed workflow for in-house standard preparation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound by the reduction of 2,5-dichloro-p-benzoquinone.

Materials:

  • 2,5-Dichloro-p-benzoquinone (commercially available)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,5-dichloro-p-benzoquinone in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic and will cause bubbling. Maintain the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5 with dilute HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Objective: To purify the crude this compound.

Method 1: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with cold hexanes.

  • Dry the crystals under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization and Purity Assessment

The identity and purity of the synthesized standard must be rigorously confirmed.

Parameter Analytical Technique Expected Outcome
Identity Confirmation ¹H and ¹³C NMR SpectroscopySpectral data consistent with the structure of this compound.
Mass Spectrometry (MS)Molecular ion peak corresponding to the molecular weight of the compound (C₆H₆Cl₂O₂: 180.0 g/mol ).[1]
Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV detectionA single major peak with >98% purity.
Gas Chromatography-Mass Spectrometry (GC-MS)A single major peak with a corresponding mass spectrum.
Water Content Karl Fischer TitrationDetermination of water content for accurate standard preparation.
Residual Solvents Headspace GC-MSQuantification of any remaining solvents from synthesis and purification.

Comparison of Analytical Methods for Quantification

Once a well-characterized in-house standard is available, it can be used to develop and validate quantitative analytical methods. The two primary methods for the analysis of chlorinated diols are HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like diols.

Typical HPLC Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.
Detector UV detector (wavelength to be determined by UV-Vis scan of the standard)
Injection Volume 10-20 µL
Flow Rate 1.0 mL/min
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, but may require derivatization for polar analytes like diols to improve volatility and chromatographic peak shape.

Typical GC-MS Parameters (with derivatization):

Parameter Recommendation
Derivatization Agent Silylation reagent (e.g., BSTFA with 1% TMCS)
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of the derivatized analyte from impurities.
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Method Comparison
Feature HPLC-UV GC-MS
Sample Preparation Simpler (dissolution in mobile phase)More complex (derivatization often required)
Sensitivity ModerateHigh
Specificity Lower (relies on retention time)High (mass spectral data provides structural information)
Throughput Generally higherCan be lower due to longer run times and sample prep
Cost Lower initial and operational costHigher initial and operational cost

Logical Workflow for Standard Selection and Method Development

The following diagram illustrates the decision-making process for utilizing an analytical standard for this compound.

Method Development Logic start Need to analyze This compound check_commercial Commercial standard available? start->check_commercial synthesize Synthesize and qualify in-house standard check_commercial->synthesize No use_commercial Procure and verify commercial standard check_commercial->use_commercial Yes develop_method Develop analytical method (HPLC or GC-MS) synthesize->develop_method use_commercial->develop_method validate_method Validate method: - Linearity - Accuracy - Precision - LOD/LOQ develop_method->validate_method end Routine Analysis validate_method->end

References

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Retrosynthesis Analysis

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Reactant of Route 1
2,5-Dichloro-2,5-cyclohexadiene-1,4-diol
Reactant of Route 2
2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.